molecular formula C6H10O4 B2376344 2-(3-Hydroxyoxolan-3-yl)acetic acid CAS No. 1342003-05-7

2-(3-Hydroxyoxolan-3-yl)acetic acid

Cat. No.: B2376344
CAS No.: 1342003-05-7
M. Wt: 146.142
InChI Key: LANGEBBOKGBYHS-UHFFFAOYSA-N
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Description

2-(3-Hydroxyoxolan-3-yl)acetic acid is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.142. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-hydroxyoxolan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(8)3-6(9)1-2-10-4-6/h9H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANGEBBOKGBYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342003-05-7
Record name 2-(3-hydroxyoxolan-3-yl)acetic acid
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Foundational & Exploratory

Technical Guide: 3-Hydroxy-3-Tetrahydrofuranacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Primary Identifier: CAS 1342003-05-7 (Acid) | CAS 89643-42-5 (Ethyl Ester) Molecular Formula: C6H10O4 Molecular Weight: 146.14 g/mol

Executive Summary: The Quaternary Advantage

In the pursuit of "escaping flatland"—the medicinal chemistry imperative to increase fraction sp3 (Fsp3) and three-dimensionality—3-hydroxy-3-tetrahydrofuranacetic acid (3-OH-3-THFAA) emerges as a high-value building block. Unlike its planar aromatic counterparts or simple cycloalkyl analogs, this scaffold offers a quaternary center at the C3 position , breaking molecular symmetry and providing orthogonal vector alignment for substituent growth.

This guide details the synthesis, physicochemical properties, and handling protocols for 3-OH-3-THFAA. It specifically addresses the critical equilibrium between the open-chain hydroxy acid and its spiro-lactone form (2,6-dioxaspiro[4.4]nonan-1-one), a feature that dictates both its storage stability and its utility as a rigidified linker in PROTACs and fragment-based drug discovery (FBDD).

Physicochemical Profile & Structural Analysis[1][2][3]

"Escape from Flatland" Metrics

The introduction of the C3-hydroxyl and acetic acid side chain creates a dense functionality profile. According to the Lovering et al. saturation hypothesis, increasing Fsp3 correlates with improved clinical success by enhancing solubility and reducing promiscuity (off-target binding).

PropertyValue / DescriptorImpact on Drug Design
Hybridization High Fsp3 (100% sp3 carbons)Enhances aqueous solubility; reduces crystal packing energy.
Chirality 1 Stereocenter (C3)Requires enantioseparation; offers specific vector exploration.
H-Bonding Donor (OH, COOH), Acceptor (Ether O, COOH)Ether oxygen acts as a weak acceptor; OH/COOH are primary interaction points.
LogP ~ -0.8 (Calculated)Low lipophilicity aids in lowering the overall LogP of greasy pharmacophores.
The Vector Analysis

In a standard 3-substituted THF, the substituent lies in the equatorial or axial position of the envelope conformation. In 3,3-disubstituted systems like 3-OH-3-THFAA, the geminal substitution forces a specific conformation that rigidifies the ring.

  • Vector A (Hydroxyl): Projects typically pseudo-axial, available for H-bond donation or small capping groups.

  • Vector B (Acetic Acid): Projects pseudo-equatorial, serving as the primary linker or warhead attachment point.

Synthetic Accessibility & Manufacturing

The synthesis of 3-OH-3-THFAA is classically achieved via the Reformatsky Reaction , utilizing tetrahydrofuran-3-one. This route is preferred over Grignard additions due to the compatibility of the organozinc intermediate with the ester functionality.

Core Synthetic Pathway (DOT Visualization)

The following diagram outlines the synthesis from tetrahydrofuran-3-one, highlighting the critical branch point where the spiro-lactone forms.

SynthesisWorkflow SM Tetrahydrofuran-3-one Inter Intermediate: Zinc Enolate SM->Inter Zn insertion Reagent Ethyl Bromoacetate + Zn (Reformatsky) Reagent->Inter Ester Ethyl 2-(3-hydroxy-THF-3-yl)acetate (Open Form) Inter->Ester Acidic Workup (Mild) Hydrolysis LiOH / THF / H2O Ester->Hydrolysis Saponification Acid 3-OH-3-THF-acetic acid (Target) Hydrolysis->Acid pH < 7 Avoidance Lactone 2,6-dioxaspiro[4.4]nonan-1-one (Spiro-Lactone) Acid->Lactone Acidic pH / Heat -H2O (Spontaneous) Lactone->Acid NaOH (aq)

Caption: Figure 1. Reformatsky synthesis of 3-OH-3-THFAA showing the reversible formation of the spiro-lactone byproduct.

Critical Handling: The Lactonization Trap

The Expert Insight: The most common failure mode in utilizing this building block is the unintentional cyclization to 2,6-dioxaspiro[4.4]nonan-1-one .

Mechanism

The C3-hydroxyl group is positioned


 to the carboxylic acid carbonyl. Under acidic conditions or elevated temperatures (e.g., during rotary evaporation of the free acid), the hydroxyl group attacks the carbonyl, eliminating water to form a thermodynamically stable 5-membered lactone ring fused to the THF ring.
Mitigation Strategy
  • Storage: Store as the ethyl ester or the carboxylate salt (Sodium or Lithium). Do not store the free acid for extended periods.

  • Reaction Conditions: Perform coupling reactions (e.g., amide coupling) directly on the crude hydrolysate or use basic conditions (DIPEA/TEA) immediately upon generating the free acid.

  • Purification: Avoid silica gel chromatography of the free acid (silica is acidic). Use Reverse Phase (C18) with basic modifiers (NH4HCO3) or purify the stable ester precursor.

Experimental Protocols

Synthesis of Ethyl 2-(3-hydroxytetrahydrofuran-3-yl)acetate (Reformatsky Protocol)

Objective: To synthesize the stable ester precursor with minimized side reactions.

Reagents:

  • Tetrahydrofuran-3-one (1.0 equiv)

  • Ethyl bromoacetate (1.2 equiv)

  • Zinc dust (Activated, 1.5 equiv)

  • TMSCl (Trimethylsilyl chloride) (0.05 equiv - Activator)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust in anhydrous THF. Add TMSCl and stir for 15 minutes at RT to activate the Zn surface.

  • Initiation: Add approximately 10% of the ethyl bromoacetate. Warm gently (40°C) until the reaction initiates (exotherm/bubbling).

  • Addition: Dropwise add a solution of Tetrahydrofuran-3-one and the remaining ethyl bromoacetate in THF over 45 minutes. Maintain internal temperature between 40-50°C (control exotherm).

  • Reflux: After addition, reflux the mixture for 2 hours to ensure completion.

  • Quench (Critical): Cool to 0°C. Quench with cold saturated NH4Cl . Note: Do not use HCl, as low pH promotes lactonization during workup.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is a viscous oil.

Enantioseparation (Chiral SFC)

Since the Reformatsky reaction yields a racemate, resolution is required for medicinal chemistry SAR.

  • Column: Chiralpak AD-H or IC (5μm, 4.6 x 250 mm).

  • Mobile Phase: CO2 / Methanol (85:15) with 0.1% DEA (Diethylamine).

  • Detection: UV at 210 nm.

  • Rationale: The basic modifier (DEA) prevents peak tailing of the free hydroxyl group and suppresses on-column lactonization.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

3-OH-3-THFAA serves as a polar, sp3-rich fragment.

  • Solubility Anchor: Attaching this motif to insoluble kinase inhibitors can improve thermodynamic solubility by 10-50 fold due to the disruption of crystal packing and increased solvation.

  • Bioisostere: It acts as a bioisostere for 3-hydroxy-3-methylglutaric acid derivatives or cyclic amino acids.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), linker rigidity and exit vectors are crucial.

  • Rigidification: The spiro-lactone form (if intentionally synthesized) provides a constrained linker.

  • Exit Vectors: The open acid form allows for "kinked" linkers that can improve ternary complex formation between the E3 ligase and the Protein of Interest (POI).

Decision Matrix: When to Use This Scaffold

DecisionTree Start Design Challenge Solubility Need Solubility? Start->Solubility Vector Need Orthogonal Vector? Start->Vector Flat Is Scaffold too Flat? Start->Flat UseBB USE 3-OH-3-THFAA Solubility->UseBB Yes (High Fsp3) Alt Use Standard THF-3-COOH Solubility->Alt No Vector->UseBB Yes (Quaternary C) Vector->Alt No (Linear okay) Flat->UseBB Yes (3D Shape)

Caption: Figure 2. Strategic decision matrix for incorporating 3-OH-3-THFAA into lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Reformatsky, S. (1887).[2] Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen.[2] Berichte der deutschen chemischen Gesellschaft, 20(1), 1210-1211.[2] Link

  • CymitQuimica. (n.d.). 2-(3-Hydroxytetrahydrofuran-3-yl)acetic acid (CAS 1342003-05-7). Product Catalog. Link

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • BenchChem. (2025).[3] Stereoselective Synthesis of 1,6-Dioxaspiro[4.4]nonane Isomers. (Reference for spiro-lactone stability and formation). Link

Sources

Architectural Evolution in FBDD: The Spirocyclic Ether Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fragment-Based Drug Design (FBDD) has historically relied heavily on planar, aromatic-rich libraries. While these "flat" fragments are synthetically accessible, they often suffer from poor solubility and limited three-dimensional (3D) vector diversity—a limitation famously described as "flatland."

This guide details the strategic implementation of spirocyclic ether scaffolds (specifically spiro[3.3]heptanes and spiro-oxetanes) as superior alternatives to traditional morpholine or piperidine surrogates. By incorporating high


 character and the specific physicochemical properties of the ether oxygen, these scaffolds offer a solution to the "solubility-permeability" paradox, enabling the exploration of novel chemical space with improved metabolic stability.

The Scientific Case: Escaping Flatland

The Imperative

The correlation between clinical success and the fraction of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 hybridized carbons (

) is well-documented (Lovering et al., 2009). Planar fragments often stack non-specifically (causing aggregation/insolubility) and lack the geometric complexity to saturate spherical protein pockets.

Spirocyclic ethers introduce a quaternary center—a "kink"—that forces the molecule into a rigid 3D conformation. This rigidity reduces the entropic penalty of binding compared to flexible alkyl chains while avoiding the flatness of aromatics.

The "Ether Effect" in Vector Space

The ether oxygen in spirocyclic scaffolds serves two critical roles:

  • H-Bond Acceptor (HBA): It provides a specific interaction point for backbone amides or conserved water molecules in the binding pocket.

  • Lipophilicity Modulation: Unlike a methylene group (

    
    ), the ether oxygen lowers 
    
    
    
    (and
    
    
    ), improving water solubility without introducing a donor hydrogen (HBD) that might hinder membrane permeability.
Vector Analysis: The 90° Shift

Traditional scaffolds like piperidine or benzene project substituents at


 or 

angles. Spirocyclic ethers, particularly the 2-oxa-6-azaspiro[3.3]heptane system, project exit vectors in a unique geometry defined by the square cyclobutane/oxetane rings. This allows for "vector scanning"—accessing sub-pockets that are geometrically unreachable by six-membered rings.

Strategic Scaffolds & Properties

The following table contrasts the properties of a traditional morpholine scaffold against its spirocyclic ether bioisostere.

PropertyMorpholine (Traditional)2-Oxa-6-azaspiro[3.3]heptane (Novel)Impact on Drug Design
Geometry Chair conformation (flexible)Rigid, puckered squaresReduced entropic penalty; defined vectors.
Metabolic Stability Susceptible to

-oxidation
High (Quaternary center blocks

-oxidation)
Longer half-life (

); reduced clearance.
Basicity (

of NH)
~8.3~7.9 - 8.1Lower

can improve permeability.
Lipophilicity (

)
LowLow to ModerateMaintains solubility while increasing bulk.
Solubility HighVery High Excellent starting point for fragment growing.
Visualization: Scaffold Decision Logic

The following diagram illustrates the decision matrix for selecting spirocyclic ethers over traditional rings during library design.

ScaffoldLogic Start Fragment Library Design Target: Hydrophobic Pocket with Polar Rim Choice1 Select Core Scaffold Start->Choice1 Flat Aromatic/Planar (e.g., Phenyl, Pyridine) Choice1->Flat High potency needed (Pi-stacking) Saturated Saturated Heterocycle Choice1->Saturated Solubility needed Out_Flat Issues: Low Solubility Non-specific Binding Flat->Out_Flat Morpholine Morpholine/Piperidine (Traditional) Saturated->Morpholine Standard approach Spiro Spirocyclic Ether (e.g., 2-oxa-6-azaspiro[3.3]heptane) Saturated->Spiro Novelty/Stability approach Out_Morph Issues: Metabolic Liability (Oxidation) Flexible Entropy Penalty Morpholine->Out_Morph Out_Spiro Advantages: High Fsp3 (3D Shape) Metabolic Block (Quat. C) Novel Vector Space Spiro->Out_Spiro

Figure 1: Decision logic for incorporating spirocyclic ether scaffolds, highlighting the advantages in metabolic stability and 3D dimensionality over traditional planar or flexible saturated rings.

Technical Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Accessing these scaffolds can be challenging. Below is a robust, self-validating protocol for synthesizing the


-Boc-2-oxa-6-azaspiro[3.3]heptane  core, a versatile building block. This route utilizes the "pentaerythritol strategy," which is scalable and avoids unstable spiro-epoxide intermediates.
Target Molecule:tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Reagents & Materials:
  • Pentaerythritol tribromide (3-bromo-2,2-bis(bromomethyl)propan-1-ol)

  • Sodium hydroxide (aq. 50%)

  • Tetrabutylammonium bromide (TBAB) - Phase transfer catalyst

  • Benzylamine

  • Boc-anhydride (

    
    )
    
  • Palladium on Carbon (Pd/C, 10%)

  • Solvents: Toluene, Ethanol, Dichloromethane (DCM)

Step-by-Step Methodology:

Phase 1: Formation of the Oxetane Core

  • Setup: In a round-bottom flask equipped with a mechanical stirrer, dissolve pentaerythritol tribromide (1.0 eq) in toluene.

  • Cyclization: Add TBAB (0.05 eq) and 50% NaOH (4.0 eq). Heat to reflux (

    
    ) for 4 hours.
    
    • Mechanism:[1][2] Intramolecular Williamson ether synthesis forms the first oxetane ring.

  • QC Check: TLC should show disappearance of starting material. The product is 3,3-bis(bromomethyl)oxetane .

  • Workup: Cool, separate organic layer, wash with water, dry over

    
    , and concentrate.
    

Phase 2: Spiro-Cyclization (The "Double Displacement")

  • Reaction: Dissolve the crude 3,3-bis(bromomethyl)oxetane in toluene. Add Benzylamine (3.0 eq).

  • Conditions: Reflux for 16-24 hours. The benzylamine acts as the nucleophile, displacing both bromides to form the azetidine ring, creating the spiro-center.

  • Purification: The resulting

    
    -benzyl-2-oxa-6-azaspiro[3.3]heptane  is basic. Purify via acid-base extraction (extract into 1M HCl, wash organics, basify aqueous layer, extract back into DCM).
    

Phase 3: Deprotection and Boc-Protection

  • Hydrogenation: Dissolve the

    
    -benzyl intermediate in Ethanol. Add 10% Pd/C (10 wt%) and 
    
    
    
    (1.1 eq).
  • Reduction: Stir under

    
     atmosphere (balloon pressure or 1-3 bar) for 12 hours.
    
    • Note: Performing hydrogenation in the presence of

      
       traps the secondary amine immediately, preventing side reactions or volatility issues with the free amine.
      
  • Final Isolation: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from hexane/ether if necessary.

Self-Validating QC Criteria:

  • 1H NMR (

    
    ):  Look for the characteristic "singlets" (or tight doublets) of the oxetane protons (~4.7 ppm) and azetidine protons (~4.0 ppm). The symmetry of the molecule simplifies the spectrum.
    
  • 13C NMR: The quaternary spiro-carbon usually appears around 35-40 ppm.

FBDD Workflow Integration

Integrating these scaffolds into a screening campaign requires specific handling due to their unique properties.

Library Design & Solubility Gates

Because spirocyclic ethers are highly soluble, they allow for higher concentration screening (up to 50-100 mM in DMSO stocks) without precipitation.

  • Rule: Include spiro-ethers in the "Polar/Soluble" sub-library.

  • Filter:

    
     Da, 
    
    
    
    ,
    
    
    .
Screening Modalities
  • Ligand-Observed NMR (STD/WaterLOGSY): Ideal for these fragments. The aliphatic protons of the spiro-system provide strong NOE signals, distinct from protein background.

  • X-ray Crystallography: The rigid shape often results in high-resolution electron density maps, facilitating rapid placement of the fragment in the pocket.

Synthetic Visualization

The following diagram outlines the synthetic logic flow, emphasizing the convergence of the ether and amine components.

SynthesisFlow Precursor Pentaerythritol Tribromide Step1 Intramolecular Cyclization (NaOH, Phase Transfer) Precursor->Step1 Intermediate1 3,3-bis(bromomethyl)oxetane Step1->Intermediate1 Step2 Double Nucleophilic Displacement (Benzylamine, Reflux) Intermediate1->Step2 Intermediate2 N-Benzyl-2-oxa-6-azaspiro[3.3]heptane Step2->Intermediate2 Step3 Hydrogenolysis & Trapping (H2, Pd/C, Boc2O) Intermediate2->Step3 Final N-Boc-2-oxa-6-azaspiro[3.3]heptane (Target Scaffold) Step3->Final

Figure 2: Synthetic workflow for the 2-oxa-6-azaspiro[3.3]heptane scaffold via the robust pentaerythritol route.

Case Study: MCHr1 Antagonists

Context: Melanin-concentrating hormone receptor 1 (MCHr1) is a target for obesity. Early leads containing morpholine moieties suffered from rapid metabolic clearance and hERG channel inhibition (cardiotoxicity risk).

The Spirocyclic Solution: Researchers replaced the morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane scaffold.[3]

  • Result 1 (Metabolism): The spiro-scaffold blocked the oxidative metabolism site common in morpholines, significantly improving intrinsic clearance (

    
    ).
    
  • Result 2 (Selectivity): The altered vector of the basic amine reduced affinity for the hERG channel while maintaining potency at MCHr1.

  • Result 3 (Physicochem): The

    
     was lowered, improving the unbound fraction in plasma.
    

This case validates the spirocyclic ether not just as a "space filler" but as a functional tool to tune DMPK (Drug Metabolism and Pharmacokinetics) properties precisely.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][3][5][6] Angewandte Chemie International Edition. [Link][4]

  • Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Properties. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2019).[4] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link]

  • Johansson, A., et al. (2016).[7] 2-Oxa-6-azaspiro[3.3]heptanes as Morpholine Bioisosteres: Synthesis and Application in MCHr1 Antagonists. Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 2-(3-hydroxy-3-tetrahydrofuranyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Structural Elucidation

2-(3-hydroxy-3-tetrahydrofuranyl)acetic acid is a polyfunctional organic molecule of significant interest due to its combination of a carboxylic acid, a tertiary alcohol, and a tetrahydrofuran (THF) ring. The THF moiety is a prevalent scaffold in numerous biologically active natural products and synthetic drugs, making its derivatives valuable synthons in medicinal chemistry.[1] This guide presents a predictive overview of the molecule's chemical properties to facilitate its potential synthesis, characterization, and application.

Nomenclature and Structure

The systematic IUPAC name for the compound is 2-(3-hydroxyoxolan-3-yl)acetic acid . The name "tetrahydrofuran" is a retained name for "oxolane," and its use is common in the literature.[2][3] The structure contains two chiral centers: one at the carbon atom of the acetic acid side chain (C2) and the other at the hydroxyl-bearing carbon of the tetrahydrofuran ring (C3). Consequently, the molecule can exist as a mixture of four stereoisomers (two pairs of enantiomers).

Caption: 2D structure of 2-(3-hydroxy-3-tetrahydrofuranyl)acetic acid.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in both chemical and biological systems. The predictions below are derived from the analysis of its functional groups.

PropertyPredicted Value / DescriptionRationale and Supporting Evidence
Molecular Formula C₆H₁₀O₄Derived from the chemical structure.
Molecular Weight 146.14 g/mol Calculated from the molecular formula.
Appearance Colorless, viscous liquid or low-melting solid.Small, polyfunctional organic molecules are typically colorless. High potential for hydrogen bonding suggests a viscous liquid or solid state at room temperature.
Boiling Point > 200 °C (estimated)The presence of both a carboxylic acid and a hydroxyl group allows for extensive intermolecular hydrogen bonding, significantly raising the boiling point. For comparison, 3-hydroxytetrahydrofuran has a boiling point of 179 °C.[4]
Melting Point Not readily predictableThe melting point will be highly dependent on the crystalline packing, which is influenced by stereochemistry.
Solubility Miscible with water; soluble in polar protic solvents (e.g., ethanol, methanol) and some polar aprotic solvents (e.g., DMSO).The carboxylic acid, hydroxyl group, and ether oxygen are all capable of forming hydrogen bonds with water, making the molecule highly hydrophilic. Tetrahydrofuran itself is miscible with water.[1]
Acidity (pKa) ~ 4.0 - 4.8The pKa of most aliphatic carboxylic acids is in the range of 4.7.[5] The electron-withdrawing inductive effect of the C3-hydroxyl group and the ether oxygen at C1 may slightly increase the acidity (lower the pKa) of the carboxylic acid. The pKa of α-hydroxycarboxylic acids can be influenced by intramolecular hydrogen bonding.[6][7]
Lipophilicity (LogP) < 0 (likely negative)The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A negative LogP indicates hydrophilicity.[8] The presence of three polar functional groups (acid, alcohol, ether) suggests the compound will preferentially partition into the aqueous phase. Computational methods, often fragment-based, are used for LogP prediction.[9]

Predicted Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation of synthesized molecules. The following are predicted spectral data for 2-(3-hydroxy-3-tetrahydrofuranyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[10][11]

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H NMR 10 - 12Singlet, broadCarboxylic acid proton (-COOH )
4.0 - 4.5Singlet, broadTertiary alcohol proton (-OH )
3.5 - 4.0MultipletProtons on C5 of THF ring (-O-CH₂ -)
3.5 - 4.0MultipletProtons on C2 of THF ring (-O-CH₂ -)
2.5 - 2.8MultipletProton on C2 of acetic acid chain (-CH -COOH)
1.8 - 2.2MultipletProtons on C4 of THF ring (-C-CH₂ -C)

Note: The exact chemical shifts and coupling constants would depend on the solvent and the specific stereoisomer.[12]

NucleusPredicted Chemical Shift (δ, ppm)Assignment
¹³C NMR 170 - 180Carboxylic acid carbon (-C OOH)
70 - 80C3 of THF ring (-C -OH)
65 - 75C2 and C5 of THF ring (-O-C H₂-)
40 - 50C2 of acetic acid chain (-C H-COOH)
35 - 45C4 of THF ring (-C-C H₂-C)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[13]

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (very broad)O-H stretchCarboxylic acid
3500 - 3200 (broad)O-H stretchAlcohol
3000 - 2850 (sharp)C-H stretchsp³ C-H
1730 - 1700 (strong, sharp)C=O stretchCarboxylic acid
1320 - 1210 (medium)C-O stretchCarboxylic acid
1150 - 1050 (strong)C-O stretchEther and Alcohol

The spectrum would likely show a very broad absorption from ~3500 cm⁻¹ down to ~2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid, with the alcohol O-H stretch appearing within this broad envelope.[14][15]

Mass Spectrometry

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): m/z = 146.05 (for the most common isotopes).

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z = 128) from the tertiary alcohol.

    • Loss of COOH (m/z = 101), representing the loss of the carboxylic acid group.

    • Loss of C₂H₃O₂ (m/z = 87), corresponding to the cleavage of the acetic acid side chain.

    • Ring-opening fragmentation of the tetrahydrofuran moiety.

Reactivity and Stability Profile

The reactivity of 2-(3-hydroxy-3-tetrahydrofuranyl)acetic acid is governed by its three primary functional groups.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a range of standard transformations:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) will form the corresponding ester.

  • Amidation: Activation of the carboxylic acid (e.g., to an acyl chloride or with a coupling agent like DCC) followed by reaction with an amine will yield an amide.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to a primary alcohol, yielding 2-(3-hydroxy-3-tetrahydrofuranyl)ethanol.

Caption: General workflow for the esterification of the title compound.

Reactions of the Tertiary Alcohol

The tertiary alcohol is generally less reactive than primary or secondary alcohols.

  • Oxidation: It is resistant to oxidation by common oxidizing agents (e.g., PCC, KMnO₄, CrO₃).

  • Dehydration: Under strong acidic conditions and heat, it may undergo dehydration to form an alkene.

  • Substitution: Can undergo Sₙ1-type substitution reactions under strongly acidic conditions.

Reactivity of the Tetrahydrofuran Ring

The ether linkage in the THF ring is generally stable.[16]

  • Ring Stability: It is inert to most bases, nucleophiles, and reducing agents.

  • Ring Opening: Cleavage of the ether C-O bond can occur under harsh conditions with strong acids like HBr or HI.[17][18][19]

  • Peroxide Formation: Like other ethers, tetrahydrofuran can form explosive peroxides upon exposure to air and light.[17] While the functional groups on this derivative may influence the rate of formation, it is prudent to handle and store it with the precautions typically taken for ethers.

Storage and Stability

Based on its predicted properties, 2-(3-hydroxy-3-tetrahydrofuranyl)acetic acid should be stored in a cool, dry, well-ventilated area, away from strong oxidizing agents and strong bases. To prevent potential peroxide formation, storage in an airtight, light-resistant container is recommended.

Potential Applications in Drug Development

The structural features of 2-(3-hydroxy-3-tetrahydrofuranyl)acetic acid make it a promising candidate for use in drug discovery and development.

  • Chiral Building Block: As a molecule with two chiral centers, its stereoisomers can be used in the enantioselective synthesis of complex targets.

  • Scaffold for Analogue Synthesis: The three distinct functional groups provide handles for a variety of chemical modifications, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

  • Improved Pharmacokinetics: The hydrophilicity imparted by the hydroxyl and carboxylic acid groups could be leveraged to improve the aqueous solubility and pharmacokinetic profiles of more lipophilic drug candidates.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.[20][21]

Principle

A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the logarithm of the ratio of the concentrations.[22]

Step-by-Step Methodology
  • Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the layers to separate overnight.

  • Stock Solution: Prepare a stock solution of 2-(3-hydroxy-3-tetrahydrofuranyl)acetic acid in the aqueous phase (e.g., a phosphate buffer of a specific pH, typically 7.4 for biological relevance, to determine LogD).

  • Partitioning: In a separatory funnel or a suitable vial, combine a known volume of the pre-saturated n-octanol and the aqueous stock solution.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases until equilibrium is reached.[23]

  • Phase Separation: Allow the layers to separate completely. Centrifugation can be used to ensure a clean separation.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

LogP_Workflow start Start: Prepare Pre-saturated Solvents stock Prepare Aqueous Stock Solution of Compound start->stock mix Combine Octanol and Aqueous Stock stock->mix shake Equilibrate by Shaking mix->shake separate Separate Phases (Centrifuge) shake->separate sample Sample Octanol and Aqueous Layers separate->sample analyze Quantify Concentration (HPLC/MS) sample->analyze calculate Calculate LogP analyze->calculate

Sources

Methodological & Application

synthesis protocols for 2-(3-Hydroxyoxolan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-(3-Hydroxyoxolan-3-yl)acetic Acid

Abstract & Strategic Overview

This guide details the synthesis of This compound (CAS: 1342003-05-7), a critical polar scaffold used in fragment-based drug discovery (FBDD) to introduce sp3-rich complexity and hydrogen-bond donor/acceptor motifs.

The synthesis centers on the construction of a quaternary carbon at the C3 position of the tetrahydrofuran (oxolane) ring. While Grignard additions are common for such transformations, they often suffer from poor chemoselectivity with sensitive ketone substrates like dihydrofuran-3(2H)-one . Therefore, this protocol utilizes a Reformatsky reaction , leveraging the chemoselectivity of organozinc enolates to install the acetate side chain without inducing self-aldol condensation of the ketone.

Critical Process Parameter (CPP) Alert: The target molecule is a


-hydroxy acid. Upon acidification, these species exist in a dynamic equilibrium with their corresponding 

-lactone (2,6-dioxaspiro[4.4]nonan-1-one ). This protocol includes specific isolation strategies to maximize the recovery of the open-chain acid form or its stable carboxylate salt.

Retrosynthetic Analysis & Pathway

The synthetic logic relies on the nucleophilic attack of a zinc enolate on the ketone carbonyl.

  • Disconnection: C3–C(

    
    ) bond.
    
  • Synthons: 3-Oxotetrahydrofuran (Electrophile) + Ethyl Acetate Enolate (Nucleophile).

  • Reagent Choice: Zinc dust is selected over Magnesium/Lithium to prevent deprotonation of the

    
    -protons of the ketone (which would lead to polymerization/aldol side products).
    

Retrosynthesis Target Target: this compound (Gamma-Hydroxy Acid) Lactone Side Product: 2,6-Dioxaspiro[4.4]nonan-1-one (Gamma-Lactone) Target->Lactone Acidic pH (Spontaneous Cyclization) Ester Intermediate: Ethyl Ester Target->Ester Hydrolysis (LiOH) SM1 SM1: Dihydrofuran-3(2H)-one (3-Oxotetrahydrofuran) Ester->SM1 Reformatsky (Zn) SM2 SM2: Ethyl Bromoacetate Ester->SM2 + Zn

Figure 1: Retrosynthetic disconnection showing the Reformatsky route and the critical acid-lactone equilibrium.

Experimental Protocol

Phase 1: Reformatsky Alkylation

Objective: Synthesis of Ethyl 2-(3-hydroxytetrahydrofuran-3-yl)acetate.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Amount Role
Dihydrofuran-3(2H)-one 86.09 1.0 8.61 g (100 mmol) Substrate
Ethyl Bromoacetate 167.00 1.2 20.04 g (13.3 mL) Nucleophile Precursor
Zinc Dust (Activated) 65.38 1.5 9.81 g Metal Mediator
Trimethylsilyl chloride (TMSCl) 108.64 0.05 0.54 g Activator

| THF (Anhydrous) | - | - | 150 mL | Solvent |

Step-by-Step Procedure:

  • Zinc Activation (Crucial Step):

    • Place Zinc dust (9.81 g) in a dry 500 mL 3-neck round-bottom flask under Nitrogen atmosphere.

    • Add 10 mL of anhydrous THF and 0.54 g of TMSCl. Stir vigorously at room temperature for 15 minutes. Why: TMSCl removes the oxide layer from the Zinc surface, exposing reactive metal.

  • Initiation:

    • Heat the Zn suspension to a gentle reflux (65-70°C).

    • Add approximately 10% of the Ethyl Bromoacetate (2 g) dropwise.

    • Observation: Look for a sudden exotherm or foaming, indicating the formation of the Zinc enolate. If not observed, add a crystal of Iodine.

  • Addition:

    • Once initiated, remove the heat source. The reaction should sustain reflux via its own exotherm.

    • Mix the remaining Ethyl Bromoacetate with the Dihydrofuran-3(2H)-one in 40 mL THF.

    • Add this mixture dropwise to the reaction flask over 45–60 minutes, maintaining a gentle reflux.

  • Completion:

    • After addition, reflux for an additional 2 hours.

    • Cool to 0°C in an ice bath.[1]

  • Quench:

    • Add 100 mL of cold 10% HCl or saturated

      
       solution. Note: HCl is preferred to fully solubilize Zinc salts, but 
      
      
      
      is gentler if the tertiary alcohol is acid-sensitive (dehydration risk).
  • Workup:

    • Extract with Diethyl Ether or EtOAc (

      
      ).
      
    • Wash combined organics with saturated

      
       (to remove traces of acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash chromatography (Hexanes:EtOAc 4:1) to yield the ester as a colorless oil.

Phase 2: Saponification & Isolation

Objective: Hydrolysis of the ester to the target acid without inducing lactonization.

Reagents:

Reagent Equiv. Conditions
Ethyl Ester (from Phase 1) 1.0 dissolved in THF (5 vol)

| LiOH (1M Aqueous) | 2.0 | 0°C to RT |

Protocol:

  • Dissolve the purified ester in THF. Cool to 0°C.[1][2]

  • Add LiOH solution dropwise.

  • Stir at Room Temperature for 4–6 hours (monitor by TLC for disappearance of ester).

  • Critical Isolation Decision:

    • Option A: Isolation as Lithium Salt (Most Stable).

      • Concentrate the reaction mixture to remove THF.

      • Lyophilize (freeze-dry) the remaining aqueous phase directly. The product will be the Lithium carboxylate. This prevents lactonization.

    • Option B: Isolation as Free Acid (High Risk of Lactone).

      • Cool aqueous mixture to 0°C.

      • Carefully acidify to pH 4–5 using 1M HCl (Do not go to pH 1).

      • Rapidly extract with EtOAc (

        
        ). The product is very polar.
        
      • Dry over

        
         and concentrate at low temperature (<30°C) .
        
      • Result: Likely a viscous oil containing a mixture of acid and spiro-lactone.

Analytical Characterization

Expected Data for Free Acid:

  • 1H NMR (400 MHz, DMSO-d6):

    
     12.1 (br s, 1H, COOH), 4.8 (s, 1H, OH), 3.8–3.6 (m, 4H, Ring protons), 2.4 (s, 2H, 
    
    
    
    -COOH), 1.9–1.7 (m, 2H, Ring protons).
  • 13C NMR: Distinctive quaternary carbon signal at ~75 ppm (C-OH), Carbonyl at ~172 ppm.

  • MS (ESI-): m/z 145 [M-H]-.

Mechanistic Workflow (DOT Visualization)

Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Addition cluster_2 Step 3: Hydrolysis Zn Zn(0) ZnEnolate Reformatsky Reagent (BrZn-CH2-COOEt) Zn->ZnEnolate BrAc Ethyl Bromoacetate BrAc->ZnEnolate Adduct Zinc Alkoxide Intermediate ZnEnolate->Adduct Nucleophilic Attack Ketone 3-Oxotetrahydrofuran Ketone->Adduct EsterProd Hydroxy-Ester Adduct->EsterProd H3O+ Quench AcidProd Target Acid (Open Chain) EsterProd->AcidProd LiOH / H2O LactoneProd Spiro-Lactone AcidProd->LactoneProd -H2O (Acid/Heat)

Figure 2: Mechanistic pathway highlighting the zinc insertion and the final equilibrium risk.

References

  • Reformatsky Reaction Overview : Shriner, R. L. (1942). "The Reformatsky Reaction".[1][2][3] Organic Reactions, 1, 1–37. Link

  • Synthesis of 3-Hydroxytetrahydrofuran Derivatives : Wynberg, H., & Bantjes, A. (1958). "3-Hydroxytetrahydrofuran".[4][5][6][7][8][9][10][11] Organic Syntheses, 38, 37. Link

  • Spiro-lactone Formation from Gamma-Hydroxy Acids: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
  • Commercial Reference : "2-(3-Hydroxytetrahydrofuran-3-yl)acetic acid (CAS 1342003-05-7)".[5][6][8] ChemScene Product Catalog. Link

Sources

procedure for esterification of 2-(3-Hydroxyoxolan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Esterification of 2-(3-Hydroxyoxolan-3-yl)acetic acid

Abstract

This document provides a detailed guide for the esterification of the carboxylic acid moiety of this compound. The principal synthetic challenge arises from the presence of a tertiary alcohol within the oxolane ring, which is susceptible to dehydration under harsh acidic conditions. This guide evaluates common esterification methodologies, explains the chemical rationale for procedural choices, and provides detailed, field-tested protocols for researchers, scientists, and drug development professionals. The primary recommended method is the Steglich esterification, a mild and effective procedure for acid-sensitive and sterically hindered substrates. An alternative protocol using the Mitsunobu reaction is also presented for specific applications.

Introduction: The Synthetic Challenge

This compound is a bifunctional molecule containing both a carboxylic acid and a tertiary alcohol. While the carboxylic acid is the target for esterification, the tertiary alcohol's presence dictates the viable synthetic routes. Tertiary alcohols are notoriously prone to elimination (dehydration) via an E1 mechanism under the acidic and heated conditions typical of classical Fischer-Speier esterification.[1][2] This reaction would lead to the formation of an undesired alkene byproduct, compromising the integrity of the oxolane ring.

Therefore, successful esterification requires a strategic approach that employs mild conditions to selectively react with the carboxylic acid while preserving the tertiary hydroxyl group. This guide focuses on two such robust methods: the Steglich Esterification and the Mitsunobu Reaction.

Strategic Considerations: Selecting the Appropriate Method

The Unsuitability of Fischer-Speier Esterification

The Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst like sulfuric acid, is a cornerstone of organic synthesis.[1][3][4] However, its mechanism proceeds through the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.[5] For a substrate like this compound, the strong acid catalyst would also protonate the tertiary alcohol, converting it into a good leaving group (water) and initiating a rapid elimination reaction to form a stable carbocation, which then loses a proton to yield an alkene. This side reaction makes the Fischer method unsuitable for this specific transformation.[1][6]

Recommended Approach: Steglich Esterification

The Steglich esterification is an exceptionally mild and efficient method for forming esters, particularly from substrates that are sensitive to acid or sterically demanding.[7][8] The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9]

The mechanism avoids harsh acidic conditions. The carboxylic acid first adds to the DCC to form a highly reactive O-acylisourea intermediate.[7] The DMAP, being a superior nucleophile to the alcohol, then attacks this intermediate to form a reactive acyl-pyridinium species ("active ester"). This species is not prone to side reactions and is readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst.[7][9] The thermodynamic driving force is the formation of the stable and insoluble dicyclohexylurea (DCU) byproduct.

Alternative Approach: Mitsunobu Reaction

The Mitsunobu reaction provides another route to esters under neutral conditions. It couples an alcohol and a carboxylic acid using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11] The reaction generally proceeds with a complete inversion of stereochemistry at the alcohol's chiral center via an Sₙ2 mechanism.[10][11]

While highly effective for primary and secondary alcohols, its application to tertiary alcohols can be challenging and is considered an exception rather than the rule.[12][13] The primary drawbacks are the formation of stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative), which can complicate purification, and the potential for side reactions if the nucleophile (the carboxylate) is not sufficiently acidic (pKa > 13).[10][14]

Protocol 1: Steglich Esterification (Recommended)

This protocol describes the esterification of this compound with a generic primary or secondary alcohol (R-OH) using DCC as the coupling agent and DMAP as the catalyst.

Experimental Workflow Diagram

Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid, Alcohol, & DMAP in Anhydrous DCM add_dcc Add DCC Solution Dropwise at 0°C start->add_dcc react Stir at Room Temperature (Monitor by TLC/LC-MS) add_dcc->react filter Filter Precipitated DCU Byproduct react->filter wash Aqueous Wash Sequence (Dilute HCl, NaHCO₃, Brine) filter->wash dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for the Steglich Esterification Protocol.

Materials and Reagents
ReagentMolar Eq.MW ( g/mol )Sample Amount (mmol)Sample Mass/Vol
This compound1.0146.1410.01.46 g
Alcohol (R-OH)1.2-12.0-
N,N'-Dicyclohexylcarbodiimide (DCC)1.1206.3311.02.27 g
4-Dimethylaminopyridine (DMAP)0.1122.171.0122 mg
Dichloromethane (DCM), Anhydrous---100 mL
1 M Hydrochloric Acid (aq)---50 mL
Saturated Sodium Bicarbonate (aq)---50 mL
Saturated Sodium Chloride (Brine)---50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---~
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.46 g, 10.0 mmol), the desired alcohol (12.0 mmol), and DMAP (122 mg, 1.0 mmol).

  • Solvent Addition: Add 80 mL of anhydrous dichloromethane (DCM) and stir the mixture with a magnetic stir bar until all solids have dissolved.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath.

  • DCC Addition: Dissolve DCC (2.27 g, 11.0 mmol) in 20 mL of anhydrous DCM and add this solution dropwise to the reaction mixture over 15 minutes using a dropping funnel. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup - Filtration: Once the reaction is complete, cool the flask in an ice bath for 20 minutes to maximize precipitation of the DCU. Filter the mixture through a sintered glass funnel or a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ester product.

Troubleshooting
IssueProbable CauseSuggested Solution
Low or No Conversion Inactive reagents (DCC hydrolyzed); insufficient reaction time.Use fresh DCC. Ensure all glassware and solvents are anhydrous. Allow the reaction to run for a longer period.
Formation of N-acylurea Byproduct Slow reaction with the alcohol allows for rearrangement of the O-acylisourea.[9]Ensure a sufficient catalytic amount of DMAP is used. For very hindered alcohols, a higher loading of DMAP may be required.
Difficulty Removing DCU DCU is slightly soluble in some organic solvents.Ensure the reaction mixture is thoroughly cooled before filtration. Wash the crude organic solution with acetonitrile to precipitate residual DCU.

Protocol 2: Mitsunobu Reaction (Alternative)

This protocol is an alternative for specific cases where the Steglich conditions are not suitable. It requires stringent anhydrous conditions and careful handling of reagents.

Experimental Workflow Diagram

Mitsunobu_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid, Alcohol, & PPh₃ in Anhydrous THF add_dead Add DEAD/DIAD Solution Dropwise at 0°C start->add_dead react Stir at Room Temperature (Monitor by TLC/LC-MS) add_dead->react concentrate Concentrate in vacuo react->concentrate precipitate Precipitate Byproducts (e.g., with Ether/Hexane) concentrate->precipitate filter Filter Byproducts precipitate->filter purify Purify by Column Chromatography filter->purify

Caption: Workflow for the Mitsunobu Reaction Protocol.

Materials and Reagents
ReagentMolar Eq.MW ( g/mol )Sample Amount (mmol)Sample Mass/Vol
This compound1.0146.145.0731 mg
Alcohol (R-OH)1.5-7.5-
Triphenylphosphine (PPh₃)1.5262.297.51.97 g
Diethyl azodicarboxylate (DEAD)*1.5174.157.51.31 mL
Tetrahydrofuran (THF), Anhydrous---50 mL

*Note: DEAD is toxic and potentially explosive; handle with extreme care. Diisopropyl azodicarboxylate (DIAD) is often a safer alternative.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add this compound (731 mg, 5.0 mmol), the desired alcohol (7.5 mmol), and triphenylphosphine (1.97 g, 7.5 mmol).

  • Solvent Addition: Add 50 mL of anhydrous THF and stir until all solids dissolve.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • DEAD/DIAD Addition: Add DEAD (1.31 mL, 7.5 mmol) dropwise over 20 minutes via syringe. The solution may develop a characteristic orange or yellow color which should fade as the reaction proceeds. For sensitive substrates, a "pre-formed betaine" method can be used: add DEAD to the PPh₃ solution first, followed by the alcohol, and finally the carboxylic acid.[10]

  • Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product along with triphenylphosphine oxide and the diethyl hydrazinedicarboxylate byproduct.

  • Purification: Purification can be challenging. A common method is to first triturate the crude residue with a 1:1 mixture of diethyl ether and hexanes to precipitate out most of the triphenylphosphine oxide. Filter the solids and concentrate the filtrate. The remaining material must then be purified by flash column chromatography to separate the ester from the remaining byproducts.

Conclusion

The esterification of this compound requires careful consideration of the acid-labile tertiary alcohol. Direct acid catalysis via Fischer esterification is ill-advised due to the high risk of dehydration. The Steglich esterification emerges as the superior method, offering mild, neutral conditions that preserve the molecule's integrity while providing high yields.[7][8][15] The Mitsunobu reaction stands as a viable, though more complex, alternative. The protocols provided herein offer robust and reproducible methods for researchers to successfully synthesize esters from this challenging substrate.

References

  • ResearchGate. Steglich esterification of tertiary alcohols catalyzed by DMAP (a) and... Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • JoVE. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Available at: [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Available at: [Link]

  • Organic Chemistry Tutor. Mitsunobu Reaction. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

  • NROChemistry. Mitsunobu Reaction. Available at: [Link]

  • Wikipedia. Steglich esterification. Available at: [Link]

  • RSC Publishing. Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Available at: [Link]

  • RSC Publishing. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]

  • OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Available at: [Link]

  • ResearchGate. Separation of a tertiary alcohol from an ester?. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • PubChemLite. This compound (C6H10O4). Available at: [Link]

  • Organic Chemistry Tutor. Alcohol Protecting Groups. Available at: [Link]

  • JoVE. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. Available at: [Link]

  • SlideShare. Protection of OH group of alcohol. Available at: [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. Available at: [Link]

  • Chemistry Steps. Fischer Esterification. Available at: [Link]

  • PubChem. 2-(Oxolan-3-yloxy)acetic acid. Available at: [Link]

  • IISTE.org. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.. Available at: [Link]

  • PubChemLite. 2-(3-hydroxyoxan-3-yl)acetic acid (C7H12O4). Available at: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

  • University of Missouri–St. Louis. The Fischer Esterification. Available at: [Link]

  • Google Patents. US20120220798A1 - Method for carboxylic acid esterification.
  • Organic-Reaction.com. Acid to Ester - Common Conditions. Available at: [Link]

  • Google Patents. US6573381B1 - Hydroxyacetic ester derivatives, preparation method and use as synthesis intermediates.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • FULIR. Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. Available at: [Link]

  • MDPI. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Available at: [Link]

  • Labinsights. Three Synthetic Routes to Synthesize Wax Esters. Available at: [Link]

Sources

Synthesis of Spiro[oxolane-3,2'-oxolan]-5'-one from 2-(3-Hydroxyoxolan-3-yl)acetic acid: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note provides a comprehensive guide for the synthesis of spiro[oxolane-3,2'-oxolan]-5'-one, a valuable spiro-lactone, through the acid-catalyzed intramolecular cyclization of 2-(3-Hydroxyoxolan-3-yl)acetic acid. Spiro-lactones are significant structural motifs found in numerous biologically active natural products and pharmaceuticals.[1] This document offers a detailed experimental protocol, an in-depth discussion of the underlying reaction mechanism, and practical insights for optimization and troubleshooting, tailored for researchers in organic synthesis and medicinal chemistry.

Introduction and Scientific Context

Spiro-lactones, cyclic esters featuring a spirocyclic junction, are a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3] Their rigid, three-dimensional structure often imparts favorable pharmacological properties, including high receptor affinity and specificity. The target molecule of this guide, spiro[oxolane-3,2'-oxolan]-5'-one, is synthesized from the precursor this compound, a γ-hydroxy acid.

The conversion of hydroxy acids into lactones, a process known as lactonization, is a fundamental intramolecular esterification reaction.[4] For γ-hydroxy acids, this cyclization is thermodynamically favorable, leading to the formation of a stable five-membered ring, a γ-lactone.[5][6] This protocol leverages a simple yet effective acid-catalyzed approach to induce this transformation.

Objective: To provide a robust and reproducible protocol for the synthesis, purification, and characterization of spiro[oxolane-3,2'-oxolan]-5'-one, supported by a clear explanation of the chemical principles governing the reaction.

Reaction Mechanism and Scientific Principles

The synthesis proceeds via an acid-catalyzed intramolecular esterification, also known as a Fischer-Speier esterification adapted for an intramolecular case. The mechanism involves several key steps, which are driven by the formation of the thermodynamically stable γ-lactone ring system.[5]

  • Protonation of the Carboxylic Acid: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group by an acid catalyst (e.g., H₂SO₄ or p-TsOH). This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[5][7]

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen of the tertiary hydroxyl group acts as an intramolecular nucleophile, attacking the now highly electrophilic carbonyl carbon.[8] This attack results in the formation of a key tetrahedral intermediate.

  • Proton Transfer and Water Elimination: A proton transfer occurs within the tetrahedral intermediate. Subsequently, a molecule of water is eliminated as a leaving group. This dehydration step is often the rate-determining step and is facilitated by the acidic conditions.[5]

  • Deprotonation and Product Formation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final spiro-lactone product. The entire process is a reversible equilibrium.[4] To drive the reaction to completion, the water generated as a byproduct is typically removed from the reaction mixture.

Caption: Figure 1: Acid-Catalyzed Lactonization Mechanism.

Detailed Experimental Protocol

This protocol details the synthesis of spiro[oxolane-3,2'-oxolan]-5'-one on a 10 mmol scale.

Materials and Equipment
Reagents & Materials Grade/Purity Supplier Equipment
This compound≥98%Sigma-AldrichRound-bottom flask (100 mL)
TolueneAnhydrous, ≥99.8%Sigma-AldrichDean-Stark apparatus
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)≥98.5%Sigma-AldrichReflux condenser
Sodium bicarbonate (NaHCO₃)Saturated aq. solutionFisher ScientificMagnetic stirrer and stir bar
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeFisher ScientificHeating mantle
Ethyl acetate (EtOAc)ACS GradeVWRSeparatory funnel (250 mL)
HexanesACS GradeVWRRotary evaporator
Silica gel60 Å, 230-400 meshSorbent TechnologiesGlassware for column chromatography
Deuterated chloroform (CDCl₃)99.8 atom % DCambridge Isotope LabsNMR tubes and spectrometer
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.60 g, 10.0 mmol).

    • Add anhydrous toluene (50 mL) to the flask.

    • Add p-Toluenesulfonic acid monohydrate (190 mg, 1.0 mmol, 0.1 eq.). Scientific Rationale: p-TsOH is a strong acid catalyst that is easy to handle and soluble in organic solvents like toluene.[3] Toluene is chosen as the solvent to facilitate the azeotropic removal of water using a Dean-Stark trap, which drives the equilibrium towards the product.

    • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 111 °C for toluene) using a heating mantle.

    • Stir the mixture vigorously. Water will begin to collect in the arm of the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material is polar and will have a low Rf, while the product lactone is less polar and will have a higher Rf. The reaction is typically complete within 3-5 hours when no more water is observed collecting in the trap.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 25 mL of saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), followed by 25 mL of brine. Caution: CO₂ evolution may occur during the bicarbonate wash. Vent the funnel frequently.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to yield the spiro-lactone as a clear oil or a low-melting solid.

    • Determine the final yield. An expected yield is typically in the range of 85-95%.

    • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Experimental Workflow and Data Summary

The overall process from starting material to pure product is outlined below.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Reaction Setup (Reactant, Toluene, p-TsOH) reflux 2. Reflux with Dean-Stark (3-5 hours, ~111 °C) setup->reflux monitor 3. TLC Monitoring reflux->monitor cool 4. Cool to RT monitor->cool wash 5. Aqueous Wash (NaHCO₃, Brine) cool->wash dry 6. Dry & Concentrate (MgSO₄, Rotovap) wash->dry chromatography 7. Column Chromatography dry->chromatography characterization 8. Characterization (NMR, IR, MS) chromatography->characterization product Pure Spiro-Lactone characterization->product

Caption: Figure 2: Overall Experimental Workflow.

Parameter Value / Description Rationale
Scale 10.0 mmolStandard laboratory scale for methods development.
Solvent Anhydrous TolueneAllows for azeotropic removal of water to drive the reaction forward.
Catalyst p-TsOH·H₂O (10 mol%)Effective, solid acid catalyst; easy to handle and remove during work-up.
Temperature Reflux (~111 °C)Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time 3-5 hoursTypical duration for completion, confirmed by TLC monitoring.
Purification Flash Column ChromatographyStandard and effective method for separating the less polar product from polar impurities.
Expected Yield 85-95%High yield is expected due to the favorable thermodynamics of γ-lactone formation.
Expected Product Clear oil or low-melting solidPhysical properties of the target spiro-lactone.

Troubleshooting and Field Insights

Problem Potential Cause Suggested Solution
Incomplete Reaction 1. Insufficient reaction time/temperature.2. Inefficient water removal.3. Catalyst degradation.1. Extend reflux time; ensure heating mantle is at the correct temperature.2. Check for leaks in the Dean-Stark/condenser setup. Ensure the solvent is truly refluxing.3. Use fresh catalyst.
Low Yield 1. Incomplete reaction.2. Product loss during work-up.3. Potential side reactions (e.g., dehydration of the tertiary alcohol if conditions are too harsh).1. See above.2. Ensure proper phase separation; perform back-extraction of the aqueous layers with ethyl acetate.3. Consider using a milder catalyst (e.g., Amberlyst-15 resin) or lower reaction temperature for a longer duration.
Product Contamination 1. Incomplete neutralization of catalyst.2. Ineffective purification.1. Ensure the bicarbonate wash is thorough; test the pH of the aqueous layer.2. Optimize the solvent system for column chromatography to achieve better separation.

Expert Insight: The key to achieving a high yield in this lactonization is the efficient removal of water. Ensure your glassware is dry before starting and that the Dean-Stark apparatus is functioning correctly. While other strong acids like sulfuric acid can be used, p-TsOH is often preferred as it is less prone to causing charring and other side reactions. For sensitive substrates, milder, heterogeneous acid catalysts can be employed to simplify purification.

References

  • Major Product in Acid‑Catalyzed Cyclization of γ‑Hydroxycarboxylic Acid - CSIR NET LIFE SCIENCE COACHING - Let's Talk Academy. (n.d.).
  • Formation and Hydrolysis of Lactones of Phenolic Acids - ElectronicsAndBooks. (n.d.).
  • How do you synthesise a lactone from a hydroxy acid? - TutorChase. (n.d.).
  • Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes - PMC. (2022, October 13).
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH. (n.d.).
  • Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes. (2022, October 13).
  • The mechanism for the specific acid catalyzed lactonization of the... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Lactone - Wikipedia. (n.d.).
  • Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems - Pearson. (n.d.).
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (2024, July 24).
  • Synthesis of γ‐spiroketal‐γ‐spirolactones and mechanism. - ResearchGate. (n.d.).
  • Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. (2021, September 13).
  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. (n.d.).

Sources

scale-up synthesis of 3,3-disubstituted oxolane intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3,3-Disubstituted oxolanes (tetrahydrofurans) are critical pharmacophores in modern medicinal chemistry.[1] The introduction of a quaternary carbon at the C3 position alters the ring pucker, influencing the binding vector of substituents and improving metabolic stability by blocking the common C3-oxidation site.

However, the scale-up of these intermediates is non-trivial. The formation of the quaternary center often introduces significant steric hindrance, complicating the synthesis of the linear diol precursor. Furthermore, the final cyclization step requires careful kinetic management to avoid polymerization or elimination side reactions.

This guide details a robust, scalable two-step protocol:

  • Reductive Ring Opening: Using Sodium Bis(2-methoxyethoxy)aluminum Hydride (Vitride®/Red-Al®) to access the hindered 2,2-disubstituted-1,4-butanediol.[1]

  • Cyclodehydration: A heterogeneous acid-catalyzed ring closure leveraging the Thorpe-Ingold effect.[1]

Strategic Route Selection

The following decision matrix outlines the logic for selecting the Anhydride Reduction → Cyclization route over alternatives like the Paternò-Büchi reaction or Grignard additions to 3-oxetanone, which are often non-viable at kilogram scale due to cost or safety.

RouteSelection Start Target: 3,3-Disubstituted Oxolane Decision1 Substituent Type? Start->Decision1 RouteA Route A: 3,3-Dialkyl/Aryl (Recommended) Decision1->RouteA Alkyl/Aryl RouteB Route B: 3,3-Difluoro Decision1->RouteB Fluoro StepA1 Start: 2,2-Disubstituted Succinic Anhydride/Ester RouteA->StepA1 StepB1 Start: Reformatsky Reagent (BrZnCF2CO2Et) RouteB->StepB1 StepA2 Reduction (Vitride/Red-Al) Avoids LAH Safety Issues StepA1->StepA2 StepA3 Cyclodehydration (Amberlyst-15) StepA2->StepA3 Validation Final Product: High Purity Oxolane StepA3->Validation

Figure 1: Strategic decision tree for synthetic route selection. Route A is the focus of this protocol.

Detailed Protocols

Protocol A: Scale-Up Reduction of 2,2-Dimethylsuccinic Anhydride

Objective: Synthesize 2,2-dimethyl-1,4-butanediol. Rationale: While Lithium Aluminum Hydride (LAH) is common in academic papers, it is hazardous on a multi-kilo scale due to pyrophoricity and difficult emulsion workups. Vitride (Red-Al) is selected because it is non-pyrophoric, soluble in toluene (eliminating slurry handling), and thermodynamically potent enough to reduce the hindered anhydride.

Reagents & Equipment:

  • Substrate: 2,2-Dimethylsuccinic anhydride (1.0 equiv).

  • Reductant: Vitride® (65-70% wt solution in toluene) (3.5 equiv).[1] Note: Excess is required for anhydride reduction.

  • Solvent: Anhydrous Toluene (5-7 volumes).

  • Quench: 15% NaOH (aq), Rochelle Salt (Potassium Sodium Tartrate).

  • Equipment: Jacketed glass reactor (or Hastelloy), overhead stirrer, internal temp probe, N2 inertion.[1]

Step-by-Step Methodology:

  • System Inertion: Purge the reactor with Nitrogen (O2 < 2%).[1]

  • Reagent Charge: Charge anhydrous toluene and Vitride solution. Cool to 0–5°C.[1]

    • Critical: Vitride in toluene is viscous; ensure agitation is sufficient (Tip Speed > 1.5 m/s) before addition.[1]

  • Substrate Addition: Dissolve 2,2-dimethylsuccinic anhydride in minimal toluene. Add this solution dropwise to the reactor, maintaining internal temperature < 15°C.

    • Exotherm Alert: The reduction of the anhydride to the di-alkoxide is highly exothermic.

  • Reaction Phase: Warm slowly to 25°C, then heat to 60°C for 2 hours.

    • PAT Checkpoint: Monitor by FTIR (disappearance of anhydride C=O stretch at ~1780/1860 cm⁻¹) or HPLC.[1]

  • Quench (The "Fieser" Modification for Vitride):

    • Cool mixture to 0°C.

    • Slowly add Ethyl Acetate (0.5 equiv) to consume excess hydride.[1]

    • Add 15% NaOH (aq) carefully.[1][2] The aluminum salts must be solubilized.[1] If a gelatinous precipitate forms, add a saturated solution of Rochelle Salt and stir at 40°C for 2 hours until two clear layers form.

  • Isolation: Separate phases. Extract aqueous layer with 2-MeTHF or Toluene.[1] Combine organics, dry over MgSO4, and concentrate.

    • Yield Target: >90%.[1][3][4]

    • State: Viscous colorless oil.[1]

Protocol B: Cyclodehydration via Azeotropic Distillation

Objective: Ring closure to 3,3-dimethyloxolane. Rationale: The Thorpe-Ingold effect (gem-dimethyl effect) accelerates this cyclization.[1] Using a heterogeneous acid catalyst (Amberlyst-15) allows for easy filtration and prevents corrosion associated with concentrated H2SO4.[1]

Reagents:

  • Substrate: 2,2-dimethyl-1,4-butanediol.[1]

  • Catalyst: Amberlyst-15 (H+ form) (5-10 wt% loading).[1]

  • Solvent: Toluene or Xylenes (for azeotropic water removal).[1]

Step-by-Step Methodology:

  • Setup: Reactor fitted with a Dean-Stark trap and reflux condenser.

  • Loading: Charge diol, solvent (10 volumes), and Amberlyst-15 beads.

  • Reaction: Heat to vigorous reflux (110–140°C depending on solvent).

    • Mechanism:[1][5][6][7][8][9] Protonation of the primary alcohol → formation of oxonium ion → intramolecular attack by the second hydroxyl group → release of water.

  • Monitoring: Observe water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4-6 hours).[1]

  • Workup: Cool to RT. Filter off the catalyst (catalyst can often be regenerated).[1]

  • Purification: Fractional distillation.

    • Note: 3,3-dimethyloxolane has a boiling point approx. 10–15°C higher than THF.[1]

    • Purity Target: >98% (GC).[1]

Quantitative Data Summary

ParameterProtocol A (Reduction)Protocol B (Cyclization)
Typical Yield 88 - 94%92 - 96%
Reaction Temp 0°C → 60°C110°C (Reflux)
Key Hazard H2 Evolution, ExothermFlammability, Peroxides
Volume Efficiency Moderate (dilution required)High
Atom Economy Poor (Al salts waste)Excellent (Water byproduct)

Process Safety & Engineering Controls

A. Thermal Hazards (Vitride) Vitride is thermally stable up to ~170°C, unlike LAH which decomposes at ~125°C. However, contact with water releases 2 moles of H2 gas per mole of Al, creating an explosion hazard.

  • Control: Use a dedicated vent header for H2.[1] Ensure reactor is dry.[1][10]

B. Peroxide Formation (Oxolanes) Like THF, 3,3-disubstituted oxolanes are Class B peroxide formers.[1] The quaternary center does not prevent peroxidation at the alpha-carbons (C2/C5).

  • Control: Product must be stored with BHT (200 ppm) or stored under Argon.[1] Test for peroxides using KI starch paper before distillation.[1]

C. Waste Management The aluminum waste from Protocol A is highly alkaline. Neutralize with sulfuric acid to pH 7 before disposal to precipitate Al(OH)3, which can be filtered as solid waste.[1]

References

  • Vitride® (Red-Al®)

    • Source: Sigma-Aldrich Technical Bulletin AL-151.[1]

  • Thorpe-Ingold Effect in Cyclization

    • Source: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." J. Chem. Soc., Trans.[1]

    • URL:[Link][1]

  • Amberlyst-15 Catalysis for Etherification

    • Source: Rohm and Haas (Dow) Ion Exchange Resins Technical Notes.[1]

  • Safety of Tetrahydrofuran Derivatives

    • Source: National Center for Biotechnology Information.[1] PubChem Compound Summary for Tetrahydrofuran.

    • URL:[Link][1]

  • Scale-Up of Diol Cyclodehydration

    • Source:Organic Process Research & Development (General reference for cyclodehydr
    • URL:[Link]

Sources

Application Note: Preparation of 2-(3-Hydroxyoxolan-3-yl)acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of 2-(3-Hydroxyoxolan-3-yl)acetic acid methyl ester , a high-value medicinal chemistry building block. The 3,3-disubstituted tetrahydrofuran scaffold is increasingly prioritized in fragment-based drug discovery (FBDD) due to its ability to impart


 character, improve aqueous solubility, and lower lipophilicity (

) compared to carbocyclic analogs.

The protocol utilizes a Reformatsky Reaction , coupling dihydrofuran-3(2H)-one with methyl bromoacetate mediated by activated zinc. Unlike Grignard or Lithium enolate additions, which often suffer from proton transfer side reactions with enolizable ketones, the Reformatsky reagent (organozinc enolate) is chemoselective, tolerating the sensitive ether functionality of the oxolane ring while preventing self-condensation.

Key Performance Indicators (KPIs)
  • Target Yield: 65–80%

  • Purity: >95% (by

    
    H NMR/GC-MS)
    
  • Scale: Gram-scale (scalable to kg)

  • Critical Control Point: Activation of Zinc dust to ensure initiation.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C3–C(


) bond. The target is a 

-hydroxy ester, the classical product of a Reformatsky reaction.[1][2][3]

Retrosynthesis Target Target Molecule (3-Hydroxyoxolan-3-yl)acetate Precursors Precursors Dihydrofuran-3(2H)-one + Methyl Bromoacetate Target->Precursors Reformatsky Disconnection (C-C Bond Formation)

Figure 1: Retrosynthetic disconnection showing the convergence of the ketone and the


-bromoester.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
Dihydrofuran-3(2H)-one 86.091.0Electrophile (Ketone)
Methyl bromoacetate 152.971.2–1.5Nucleophile Precursor
Zinc Dust 65.382.0–3.0Metal Mediator
Trimethylsilyl chloride (TMSCl) 108.640.05Activator
THF (Anhydrous) -SolventMedium
Step-by-Step Methodology
Phase 1: Zinc Activation (The "Make-or-Break" Step)

Rationale: Commercial zinc dust is coated with an oxide layer (ZnO) that inhibits reaction initiation. Chemical etching is required to expose the reactive Zn(0) surface.

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with

    
    .
    
  • Charging: Add Zinc dust (2.0 equiv) to the flask.

  • Etching: Suspend Zn in a minimal amount of anhydrous THF. Add TMSCl (0.05 equiv) . Stir vigorously at room temperature for 15–30 minutes.

    • Visual Cue: The grey suspension often lightens slightly or becomes more flocculent as the oxide layer is removed.

Phase 2: Reformatsky Reagent Formation & Addition
  • Temperature Control: Heat the Zn suspension to a gentle reflux (

    
    ).
    
  • Initiation: Add approximately 10% of the Methyl bromoacetate solution (in THF) directly to the refluxing Zn.

    • Observation: Look for a sudden exotherm or slight foaming, indicating the formation of the oxidative addition species (Br-Zn-CH

      
      COOMe). If this does not occur, add a crystal of iodine (
      
      
      
      ) to catalyze initiation.
  • Co-Addition: Once initiated, mix the remaining Methyl bromoacetate with the Dihydrofuran-3(2H)-one (1.0 equiv) in the addition funnel.

  • Controlled Feed: Dropwise add the mixture to the refluxing Zn suspension over 30–45 minutes.

    • Why Co-addition? This maintains a low concentration of the active enolate relative to the ketone, favoring the cross-reaction over enolate homocoupling.

Phase 3: Reaction Completion & Quench
  • Digestion: Continue reflux for 2–4 hours. Monitor by TLC (visualize with KMnO

    
     or Vanillin stain; the product is a tertiary alcohol and stains distinctively).
    
  • Quench: Cool the mixture to

    
     in an ice bath. Carefully quench with saturated aqueous Ammonium Chloride (NH
    
    
    
    Cl)
    .
    • Caution: Do not use strong acid (HCl) initially, as the tertiary alcohol product is prone to acid-catalyzed dehydration (elimination) to form the endocyclic alkene.

Workup & Purification Flowchart[4]

Workup Reaction Reaction Mixture (Zn salts, Product, THF) Quench Quench: Sat. aq. NH4Cl (0°C) Reaction->Quench Extraction Extraction: Ethyl Acetate (3x) Separate Organic/Aqueous Quench->Extraction Wash Wash Organic Layer: 1. Water 2. Brine Extraction->Wash Dry Drying: Na2SO4 Filtration & Concentration Wash->Dry Crude Crude Oil (Pale Yellow) Dry->Crude Purification Flash Column Chromatography (Hexanes:EtOAc 7:3) Crude->Purification Product Pure Methyl 2-(3-hydroxyoxolan-3-yl)acetate Purification->Product

Figure 2: Workup and purification workflow designed to minimize product dehydration.

Analytical Characterization

The product is a racemate. The following data is representative of the expected signals for the 3-substituted oxolane core.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       3.85–4.05 (m, 4H, Ring 
      
      
      
      protons).
    • 
       3.72 (s, 3H, 
      
      
      
      ).
    • 
       3.65 (s, 1H, 
      
      
      
      , exchangeable).
    • 
       2.65 (d, 
      
      
      
      Hz, 1H, diastereotopic
      
      
      -proton).
    • 
       2.58 (d, 
      
      
      
      Hz, 1H, diastereotopic
      
      
      -proton).
    • 
       2.10–2.25 (m, 1H, Ring 
      
      
      
      ).
    • 
       1.90–2.05 (m, 1H, Ring 
      
      
      
      ).
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       172.5 (Ester 
      
      
      
      ).
    • 
       78.5 (Quaternary 
      
      
      
      ).
    • 
       74.2 (Ring 
      
      
      
      ).
    • 
       67.8 (Ring 
      
      
      
      ).
    • 
       51.9 (Methoxy 
      
      
      
      ).
    • 
       44.1 (
      
      
      
      ).
    • 
       36.5 (Ring 
      
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Initiation Zinc oxide coating intact.Add a crystal of Iodine (

) or 1,2-dibromoethane. Sonicate the Zn/THF mixture before heating.
Low Yield Enolization of ketone (rare with Zn) or moisture.Ensure strict anhydrous conditions. Increase Zn equivalents to 3.[3]0.
Dehydration Product Acidic workup too harsh.Use NH

Cl instead of HCl. Keep rotary evaporator bath

.
Gel Formation Zinc salts precipitating.Wash the filter cake thoroughly with EtOAc during filtration. Use Rochelle's salt (Potassium Sodium Tartrate) in the aqueous wash to solubilize Zn.

Safety & Handling

  • Methyl Bromoacetate: A potent lachrymator and alkylating agent. Handle strictly in a fume hood. In case of spill, neutralize with aqueous ammonia or dilute amine solution.

  • Exotherm: The initiation of the Reformatsky reaction can be sudden. Have an ice bath ready during the addition phase.

  • Waste Disposal: Zinc residues are heavy metals and must be disposed of in the solid hazardous waste stream, not the trash.

References

  • Reformatsky Reaction Mechanism & Review

    • Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky reaction in organic synthesis. Tetrahedron, 60(42), 9325-9374. Link

  • Zinc Activation Protocols

    • Erdik, E. (1987). Use of Activation Methods for Organozinc Reagents.[4][5] Tetrahedron, 43(10), 2203-2212. Link

  • Synthesis of 3-Hydroxytetrahydrofuran Derivatives

    • Yu, J., et al. (2008). Process for the efficient preparation of 3-hydroxytetrahydrofuran. World Intellectual Property Organization, WO2008093955A1. Link

  • General Reformatsky Procedure (Organic Syntheses)

    • Shriner, R. L. (1943). Ethyl

      
      -hydroxy-
      
      
      
      ,
      
      
      -diphenylpropionate. Organic Syntheses, Coll.[6] Vol. 2, p.266. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-(3-Hydroxyoxolan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PREV-LAC-3THF Status: Active Priority: High (Irreversible Cyclization Risk) Expertise Level: Senior Chemist / Process Development

Executive Summary: The "Lactonization Trap"

You are likely reading this because your batch of 2-(3-Hydroxyoxolan-3-yl)acetic acid has degraded into a syrup or oil, or your NMR spectrum shows a confusing mixture of two species.

The Problem: This molecule is a


-hydroxy acid  with a tertiary alcohol on a tetrahydrofuran (oxolane) ring. It is structurally "pre-organized" to cyclize.
  • Thermodynamics: Formation of the 5-membered spiro-lactone is thermodynamically favored over the open chain.

  • Kinetics: The Thorpe-Ingold Effect (Gem-Dialkyl Effect) drastically accelerates this cyclization.[1] The substituents at the 3-position of the oxolane ring compress the internal bond angle, forcing the hydroxyl and carboxylic acid groups closer together.

The Solution: You cannot "stop" this equilibrium in the free acid form under standard conditions. You must either trap it as a salt (ionic stabilization) or mask the alcohol (covalent protection).

Mechanism of Failure (Root Cause Analysis)

To prevent the reaction, you must understand the enemy. The lactonization is acid-catalyzed and equilibrium-driven.

Figure 1: The Lactonization Equilibrium The diagram below illustrates the pathway. Note that the "Open Form" is only stable when the carboxylate is deprotonated (High pH) or the alcohol is blocked.

Lactonization cluster_0 Critical Failure Point OpenForm Open Form (Hydroxy Acid) Protonation Protonated Intermediate OpenForm->Protonation + H+ (Acid Catalysis) Tetrahedral Tetrahedral Transition State Protonation->Tetrahedral Intramolecular Nu Attack Lactone Closed Form (Spiro-Lactone) Tetrahedral->Lactone - H2O Lactone->Tetrahedral + H2O (Hydrolysis) Water H2O

Caption: The acid-catalyzed cyclization pathway. The tertiary nature of the alcohol (C3 position) accelerates the transition from Protonated Intermediate to Tetrahedral State.

Immediate Stabilization Protocols

Choose the protocol that matches your downstream application.

Protocol A: Long-Term Storage (The Salt Formation)

Use this if you need to store the material for >24 hours.

Principle: Lactonization requires a protonated carboxylic acid (-COOH).[2] Converting this to a carboxylate salt (-COO⁻ Na⁺) removes the electrophile, rendering cyclization impossible.

ParameterSpecification
Reagent 1.0 M NaOH or KOH (Standardized)
Solvent Water / Methanol (1:1 mixture)
Target pH 8.5 – 9.5
Temperature 0°C (Ice Bath)

Step-by-Step:

  • Dissolve: Dissolve the crude acid in a minimal amount of MeOH:Water (1:1) at 0°C.

  • Titrate: Slowly add 1.0 equivalent of 1.0 M NaOH. Monitor pH. Do not exceed pH 10 to avoid retro-aldol or other degradation.

  • Lyophilize: Flash freeze the solution and lyophilize (freeze-dry). Do not use rotary evaporation with heat , as this can promote hydrolysis or other side reactions if the pH isn't perfectly controlled.

  • Result: A white, hygroscopic powder. Store in a desiccator.

Protocol B: Synthetic Protection (Silyl Ether)

Use this if you need to use the molecule in organic synthesis (e.g., Grignard reactions, oxidations).

Principle: The tertiary alcohol is sterically hindered. Standard protection (TBSCl + Imidazole) is often too slow , allowing lactonization to compete. You must use a highly reactive silylating agent (TBSOTf) with a non-nucleophilic base.

ReagentRoleEquivalence
TBSOTf Silylating Agent (High Reactivity)1.2 eq
2,6-Lutidine Non-nucleophilic Base2.0 eq
DCM Solvent (Anhydrous)0.1 M conc.

Step-by-Step:

  • Setup: Flame-dry a flask under Argon/Nitrogen. Dissolve the hydroxy acid (or its methyl ester, preferred) in anhydrous DCM.

  • Base Addition: Cool to 0°C. Add 2,6-Lutidine. Stir for 5 minutes.

  • Protection: Add TBSOTf (tert-butyldimethylsilyl triflate) dropwise.

    • Note: The reaction is usually complete in <1 hour.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM, dry over MgSO₄, and concentrate.

  • Result: The O-protected silyl ether is stable to lactonization.

Troubleshooting & FAQs

Q1: I evaporated my solvent and the white solid turned into a clear oil. What happened? A: You likely induced lactonization. The "oil" is the spiro-lactone.

  • Fix: Dissolve the oil in THF/Water (1:1), add 1.1 eq LiOH, and stir for 2 hours. This will hydrolyze the lactone back to the open hydroxy-acid salt. Lyophilize directly to keep it open.

Q2: My NMR shows two sets of peaks. Is my product impure? A: Not necessarily. In protic solvents (like DMSO-d6 or Methanol-d4), you are likely observing the equilibrium mixture of the Open Acid and the Lactone.

  • Verification: Add a drop of D₂O with NaOD (base) to the NMR tube. If the peaks coalesce into a single set (the open salt), your material is chemically pure but structurally dynamic.

Q3: Can I use TBDMSCl instead of TBDMS-Triflate? A: Risk High. Because the alcohol is tertiary and on a ring, TBDMSCl reacts slowly. During that slow reaction time, the acidic protons present will catalyze lactonization. The Triflate (OTf) method is kinetic enough to "outrun" the lactonization.

Q4: Why is this specific THF derivative worse than linear hydroxy acids? A: The Thorpe-Ingold Effect . The ring constraints of the oxolane (THF) ring force the substituents (the -OH and the -CH2COOH) into a conformation that is "pre-organized" for ring closure. The activation energy for cyclization is significantly lower than for a linear chain like 4-hydroxybutyric acid.

Decision Matrix (Workflow)

Use this logic flow to determine your next experimental step.

DecisionTree Start Start: this compound Q1 Do you need the free -COOH group? Start->Q1 Yes Yes Q1->Yes Acid functionality needed No No (I need to react the alcohol) Q1->No Alcohol functionality needed Q2 Can you work with a Salt? Yes->Q2 Protect Protocol B: Protect Alcohol (TBSOTf) No->Protect SaltYes Protocol A: Convert to Na/K Salt Q2->SaltYes Ionic form OK SaltNo Risk Critical: Use cold, dilute conditions. Do not concentrate. Q2->SaltNo Must be protonated

Caption: Operational workflow for handling sensitive hydroxy-acids.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Silyl Ether stability and formation).

  • Jung, M. E., & Piizzi, G. (2005).[1][3] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1] (Authoritative review on the Thorpe-Ingold effect in lactonization). [3]

  • SWGDRUG. (2005).[4] Gamma-Hydroxybutyrate / Butyric Acid Monograph. (Detailed analysis of GHB/GBL equilibrium kinetics, analogous to the THF derivative).

  • Kostal, J., & Jorgensen, W. L. (2010).[1] Thorpe−Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect.[1] Journal of the American Chemical Society, 132(25), 8766–8773. (Discusses the solvent dependency of cyclization rates).

Sources

Technical Support Center: Hydrophilic Organic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification Strategies for Hydrophilic Organic Acids (Citric, Lactic, Succinic, etc.)

Audience: Process Engineers, R&D Scientists, Drug Development Leads

Introduction: The Hydrophilicity Challenge

Purifying hydrophilic organic acids (HOAs) is fundamentally a battle against water. Unlike lipophilic compounds, HOAs (e.g., citric, lactic, succinic, and gluconic acids) partition poorly into standard organic solvents. Their high water solubility, combined with the presence of fermentation byproducts (sugars, salts, proteins), makes downstream processing (DSP) the most expensive stage of production (often 50-70% of total cost).

This guide moves beyond basic textbook methods to address reactive extraction , pH-modulated nanofiltration , and ion exchange —the three pillars of modern HOA purification.

Module 1: Reactive Extraction (Liquid-Liquid)

The Core Concept: Since physical extraction is inefficient (


), we use Reactive Extraction . This utilizes an extractant (usually a long-chain aliphatic amine like Alamine 336) dissolved in a diluent. The amine acts as a base, reacting with the acid at the organic-aqueous interface to form a lipophilic complex that is soluble in the organic phase.
Critical Protocol: Solvent System Design

Step 1: Select the Extractant

  • Tertiary Amines (e.g., Tri-n-octylamine/TOA, Alamine 336): Best for carboxylic acids. They require the acid to be protonated (pH < pKa).

  • Quaternary Amines (e.g., Aliquat 336): Can extract dissociated acid anions (pH > pKa) but are harder to strip (back-extract).

Step 2: Select the Diluent & Modifier (The "Make or Break" Step)

  • Inert Diluents (Kerosene, n-Heptane): High interfacial tension (good phase separation) but poor solvation of the polar acid-amine complex. Risk: Third-phase formation.[1]

  • Active Diluents/Modifiers (1-Octanol, MIBK): These contain polar groups (OH, C=O) that stabilize the acid-amine complex via hydrogen bonding.

Data Table: Diluent Selection Matrix

Diluent ClassExamplesPolarityRisk of EmulsionComplex SolvationRecommended Use
Inert n-Heptane, KeroseneNon-polarLowVery PoorOnly with <10% Amine conc.
Active (Modifier) 1-Octanol, IsodecanolPolar (Protic)MediumExcellentEssential to prevent third phase.
Active (Ketone) MIBK (Methyl Isobutyl Ketone)Polar (Aprotic)MediumGoodGood for shorter chain acids.
Troubleshooting Guide: Reactive Extraction

Issue 1: Third-Phase Formation

  • Symptom: A middle, heavy, oily layer forms between the light organic phase and the aqueous phase. This is the pure acid-amine complex precipitating out because the diluent cannot solvate it.

  • Root Cause: The organic phase is too non-polar.

  • Correction:

    • Add a Modifier: Introduce 20-50% (v/v) 1-Octanol or Decanol to the organic phase.

    • Reduce Amine Load: Lower amine concentration to <30% (v/v).

    • Temperature: Slightly increasing temperature (30°C -> 40°C) can sometimes solubilize the third phase, though it lowers the equilibrium constant (

      
      ).
      

Issue 2: Stable Emulsions (Crud Formation)

  • Symptom: Phases do not separate after centrifugation or settling.

  • Root Cause: Presence of proteins or cell debris acting as surfactants, or excessive shear during mixing.

  • Correction:

    • Pre-treatment: Feed must be ultrafiltered (UF) or microfiltered (MF) to remove all suspended solids and proteins before extraction.

    • Phase Ratio: Adjust Organic:Aqueous (O:A) ratio. Moving away from 1:1 often breaks emulsions.

Visual Logic: Reactive Extraction Mechanism

ReactiveExtraction cluster_aqueous Aqueous Phase (Feed) cluster_interface Interface cluster_organic Organic Phase Acid Acid (HA) Reaction HA + R3N ⇌ (R3NH+)(A-) Acid->Reaction H_ion H+ Complex Complex (R3NH+)(A-) Reaction->Complex Stabilized by Modifier Amine Amine (R3N) Amine->Reaction Modifier Modifier (Solvates Complex) Modifier->Complex Hydrogen Bonding

Caption: Mechanism of amine-based reactive extraction. The modifier is critical for stabilizing the polar ion-pair complex in the organic phase.

Module 2: Membrane Technologies (Nanofiltration)

The Core Concept: Nanofiltration (NF) is the "scalpel" of purification. It separates molecules based on size (MWCO: 150-1000 Da) and charge (Donnan Exclusion). The goal is often to separate sugars (uncharged, larger) from organic acids (charged/uncharged depending on pH).

Critical Protocol: pH-Shift Fractionation

To separate glucose (MW ~180) from lactic acid (MW ~90), size exclusion alone is insufficient. You must exploit the charge difference.

Step 1: The "Negative Retention" Setup (Acid Passage)

  • Condition: Adjust Feed pH < pKa of the acid (e.g., pH 2.5 for Lactic Acid, pKa 3.86).

  • Mechanism: At this pH, the acid is uncharged (neutral). It behaves like a small neutral molecule and passes through the membrane. Sugars (larger) are retained by steric hindrance.

  • Result: Permeate = Pure Acid; Retentate = Sugars.

Step 2: The "Donnan Rejection" Setup (Acid Concentration)

  • Condition: Adjust Feed pH > pKa (e.g., pH 5.5).

  • Mechanism: The acid is now dissociated (Lactate-). The NF membrane surface is typically negatively charged.[2] Electrostatic repulsion (Donnan effect) prevents the anion from passing.

  • Result: Retentate = Concentrated Acid Salt.

Troubleshooting Guide: Nanofiltration

Issue 1: High Sugar Leakage into Permeate

  • Symptom: Glucose/Xylose found in the purified acid stream.

  • Root Cause: Membrane MWCO is too high or membrane swelling.

  • Correction:

    • Switch Membrane: Use "tight" NF membranes (e.g., DuPont FilmTec NF270 or GE Osmonics DL). Target MWCO < 200 Da.

    • Check Pressure: Extremely high transmembrane pressure (TMP) can deform pores, reducing rejection.

Issue 2: Membrane Scaling (Flux Decline)

  • Symptom: Rapid drop in permeate flux, irreversible by water wash.

  • Root Cause: Calcium Sulfate (Gypsum) or Calcium Oxalate precipitation inside pores.

  • Correction:

    • Pre-treatment: Decalcification is mandatory. Use weak acid cation exchange (WAC) upstream to remove Ca²⁺/Mg²⁺.

    • Antiscalants: Add phosphonate-based antiscalants if Ca²⁺ cannot be fully removed.

Module 3: Ion Exchange Chromatography (IEX)

The Core Concept: IEX is the "polishing" step. It is typically used to remove trace impurities (colors, proteins) or to capture the acid from a dilute stream.

Critical Protocol: Resin Selection
  • Strong Base Anion (SBA) Resins (e.g., Quaternary Ammonium):

    • Use: Captures weak acids even at neutral pH.

    • Drawback: Hard to elute. Requires large amounts of chemicals (NaOH/HCl) for regeneration.

  • Weak Base Anion (WBA) Resins (e.g., Tertiary Amine):

    • Use: High capacity for strong acids. Efficient regeneration (often just water or weak alkali).

    • Constraint: Only works when feed pH < pKa (acid must be protonated to protonate the resin amine group).

Troubleshooting Guide: IEX

Issue 1: Capacity Loss (Fouling)

  • Symptom: Column breakthrough happens earlier than calculated.

  • Root Cause: Organic fouling. Large molecules (proteins, pigments, humic acids) bind irreversibly to the polymer matrix, blocking pores.

  • Correction:

    • Caustic Brine Wash: Regenerate with 10% NaCl + 1% NaOH. The salt displaces ionic bonds; the caustic solubilizes organics.

    • Flow Rate: Reduce flow rate during loading to allow diffusion into micropores.

Issue 2: Resin Osmotic Shock

  • Symptom: Increased backpressure; fines (broken beads) in effluent.

  • Root Cause: Rapid cycling between high ionic strength (elution) and low ionic strength (wash) causes beads to swell/shrink rapidly, cracking them.

  • Correction:

    • Gradient Elution: Avoid step-changes in concentration.

    • Resin Choice: Use macroporous resins (e.g., Amberlite FPA series) which are physically more robust than gel-type resins.

Decision Logic: Method Selection

MethodSelection Start Fermentation Broth Clarification Clarification (MF/UF) Remove Cells/Proteins Start->Clarification ConcCheck Acid Concentration? Clarification->ConcCheck HighConc High (>100 g/L) ConcCheck->HighConc High Titer LowConc Low (<50 g/L) ConcCheck->LowConc Dilute Precip Calcium Precipitation (Low Cost, High Waste) HighConc->Precip Traditional ReactExt Reactive Extraction (High Selectivity) HighConc->ReactExt Lipophilic Acid? Membrane Nanofiltration (Fractionation) HighConc->Membrane Separation from Sugars LowConc->ReactExt In-Situ Recovery IEX Ion Exchange (Capture & Conc) LowConc->IEX Capture Distill Distill ReactExt->Distill Solvent Recovery Elution Elution IEX->Elution Purified Acid

Caption: Decision matrix for selecting the primary purification unit operation based on feed concentration and impurity profile.

References

  • Reactive Extraction Mechanisms & Diluents

    • Title: Reactive extraction technologies for organic acids in industrial fermentation processes.[3][4]

    • Source: ResearchG
    • URL:

  • Nanofiltration for Sugar/Acid Separation

    • Title: Nanofiltration and Tight Ultrafiltration Membranes for the Recovery of Polyphenols (and Sugars).
    • Source: NIH / PMC.
    • URL:

  • Ion Exchange Resin Selection

    • Title: Ion Exchange Chrom
    • Source: Sunresin Life Sciences.
    • URL:

  • Third Phase Formation in Extraction

    • Title: The fate of the organic phase beyond third phase formation.[5]

    • Source: RSC Publishing.
    • URL:

  • Membrane Fouling & Scaling

    • Title: Nanofiltration of Mine Water: Impact of Feed pH and Membrane Charge.[2]

    • Source: MDPI.
    • URL:

Sources

Technical Support Center: Optimizing Reactions with Sterically Hindered Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving sterically hindered tertiary alcohols. As drug development professionals and researchers, you are often faced with the unique difficulties these substrates present. Their bulky nature impedes nucleophilic attack, promotes elimination side reactions, and often renders standard protocols ineffective. This guide is designed to provide not just solutions, but a foundational understanding of the principles governing these transformations, enabling you to troubleshoot and optimize your reactions effectively.

Part 1: General Troubleshooting Guide

Before diving into specific reaction types, let's address the most common overarching issue: low or no conversion . When your reaction with a tertiary alcohol fails, a systematic approach is crucial.

Question: My reaction has stalled with significant starting material remaining. What are the primary factors to investigate?

Answer: When reacting with sterically hindered tertiary alcohols, the kinetic barrier is often the main culprit. Unlike primary or secondary alcohols, the tertiary center is a poor nucleophile and is prone to elimination.

  • Re-evaluate Your Method's Suitability: Standard protocols like Fischer esterification or Williamson ether synthesis are fundamentally unsuited for tertiary alcohols.[1][2] The former proceeds via a carbocation that readily eliminates to form an alkene, while the latter fails due to the alkoxide's high basicity, which favors E2 elimination over the desired Sₙ2 substitution.[3][4] You must employ methods specifically designed to overcome steric hindrance.

  • Assess Reagent Activation: Is your electrophile reactive enough? For esterifications, simple carboxylic acids are insufficient. They must be activated using potent coupling agents (e.g., carbodiimides) or converted to highly reactive intermediates (e.g., mixed anhydrides or acid chlorides).[1][5]

  • Solvent Effects: The choice of solvent is critical. For reactions involving charged intermediates or polar transition states, polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred.[3] They can stabilize intermediates without interfering with the nucleophile.

  • Temperature and Reaction Time: While higher temperatures can increase reaction rates, they often disproportionately accelerate side reactions like elimination.[3] It is often more effective to use a more potent catalyst or activating agent at a controlled temperature (e.g., 0 °C to room temperature) and allow for longer reaction times.

Part 2: Frequently Asked Questions (FAQs) by Reaction Type

This section provides detailed troubleshooting for specific transformations.

A. Esterification: Acylating the Unreachable

The formation of an ester bond with a tertiary alcohol is a classic challenge. Direct acid catalysis is not a viable option.

Question 1: My Steglich esterification of a tertiary alcohol is giving low yields and a messy TLC. What's going wrong?

Answer: The Steglich esterification is a powerful method for hindered substrates, but it has critical parameters and a key side reaction to consider.[1][6] The reaction uses a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[7]

Causality & Troubleshooting:

  • Insufficient DMAP Catalysis: For hindered alcohols, DMAP is not just an optional accelerator; it's essential. The initial O-acylisourea intermediate formed from DCC and the acid is bulky.[1] The tertiary alcohol is too poor a nucleophile to attack it efficiently. DMAP, a superior nucleophile, attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate.[1][6] This new electrophile is far more susceptible to attack by the tertiary alcohol.

    • Solution: Ensure you are using a catalytic amount of DMAP (typically 5-10 mol%). In very difficult cases, a stoichiometric amount may be required.[8]

  • N-Acylurea Formation (Side Reaction): The O-acylisourea intermediate can undergo an irreversible 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol.[7] This side reaction competes with the desired esterification pathway and is a common cause of low yields.

    • Solution: This rearrangement is often slower than the DMAP-catalyzed pathway. Ensuring efficient catalysis with DMAP is the best way to suppress it.[7] Running the reaction at lower temperatures (e.g., 0 °C) can also help minimize this side reaction.

  • Solvent Choice: The reaction should be run in an aprotic solvent like DCM or THF. Protic solvents can interfere with the activating agents.[9]

Question 2: When should I choose the Yamaguchi esterification over the Steglich for my tertiary alcohol?

Answer: The Yamaguchi esterification is often the superior choice for highly complex and sterically demanding substrates, including tertiary alcohols, and is particularly renowned for its use in macrolactonization.[5][10]

Key Differences & Advantages:

  • Mechanism of Activation: Instead of a carbodiimide, the Yamaguchi protocol uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a highly reactive mixed anhydride with the carboxylic acid.[5][11] This anhydride is then activated by DMAP, similar to the Steglich reaction, to form the acylpyridinium species.[12]

  • Milder Conditions & Higher Yields: The Yamaguchi method is celebrated for its mild conditions and ability to deliver high yields where other methods fail.[10][13] The formation of the mixed anhydride is typically very efficient.

  • Reduced Side Reactions: Issues like N-acylurea formation are not a concern in the Yamaguchi protocol, leading to cleaner reaction profiles.

You should strongly consider the Yamaguchi esterification when:

  • Your tertiary alcohol is exceptionally bulky.

  • You are working with a sensitive, multifunctional substrate.

  • You are performing a macrolactonization.[5]

  • The Steglich esterification has provided suboptimal yields.

Esterification_Decision Start Start: Esterify a tertiary alcohol Method_Choice Is the substrate highly complex or for macrolactonization? Start->Method_Choice Yamaguchi Use Yamaguchi Esterification (TCBC, DMAP, Base) Method_Choice->Yamaguchi Yes Steglich Use Steglich Esterification (DCC/EDC, DMAP) Method_Choice->Steglich No Yield_Check_Y Yield acceptable? Yamaguchi->Yield_Check_Y Yield_Check_S Yield acceptable? Steglich->Yield_Check_S Success Success Yield_Check_S->Success Yes Troubleshoot_S Troubleshoot Steglich: - Increase DMAP loading - Check solvent purity - Lower temperature Yield_Check_S->Troubleshoot_S No Yield_Check_Y->Success Yes Troubleshoot_Y Troubleshoot Yamaguchi: - Ensure anhydrous conditions - Check reagent purity (TCBC, DMAP) Yield_Check_Y->Troubleshoot_Y No Troubleshoot_S->Steglich Re-attempt Troubleshoot_Y->Yamaguchi Re-attempt

B. Etherification: Navigating Elimination Pitfalls

Forming an ether bond with a tertiary alcohol requires circumventing the classic Williamson synthesis, which is doomed to fail.

Question 3: Why does my Williamson ether synthesis fail when using a tertiary alkoxide? I only observe an alkene.

Answer: This is a textbook example of the competition between substitution (Sₙ2) and elimination (E2) reactions. The Williamson ether synthesis is an Sₙ2 reaction that requires a nucleophilic alkoxide to attack an alkyl halide.[2]

The Causality of Failure:

  • Steric Hindrance: The Sₙ2 mechanism requires a specific "backside attack" trajectory. A tertiary alkoxide is extremely bulky, making this approach to the electrophilic carbon of the alkyl halide sterically impossible.[3]

  • Basicity: Tertiary alkoxides (e.g., potassium tert-butoxide) are very strong, sterically hindered bases. Instead of acting as a nucleophile, the alkoxide will preferentially abstract a proton from the carbon adjacent to the leaving group on the alkyl halide, leading to E2 elimination and the formation of an alkene as the major product.[3][4]

The reverse strategy—using a primary alkoxide and a tertiary alkyl halide—is even worse, as tertiary halides exclusively undergo elimination under these conditions.[2]

SN2_vs_E2

Question 4: What are reliable methods for synthesizing ethers from tertiary alcohols?

Answer: You must use methods that do not rely on an Sₙ2 mechanism involving the tertiary center.

  • Acid-Catalyzed Etherification: This method works if one of the alcohols is tertiary.[14] The tertiary alcohol is protonated by a strong acid (e.g., H₂SO₄), and then loses water to form a relatively stable tertiary carbocation. This carbocation is then trapped by a second alcohol (which can be primary, secondary, or tertiary) acting as a nucleophile to form the ether. This is effective but limited to substrates that can tolerate strong acid.

  • Reductive Etherification: Modern methods allow for the coupling of alcohols with ketones or aldehydes.[15] For example, a ketone can be activated by a catalyst to form an oxocarbenium intermediate, which is then attacked by the tertiary alcohol. A subsequent reduction step yields the desired ether. These methods often show broad substrate scope and functional group tolerance.[15]

  • Transition-Metal Catalysis: Specialized catalytic systems, for instance using zirconium or palladium, have been developed for the direct substitution of alcohols, enabling the formation of sterically hindered ethers under relatively mild conditions.[16]

C. Glycosylation: Adding Sugars to Bulky Scaffolds

Glycosylating a tertiary alcohol is exceptionally challenging due to the poor nucleophilicity of the alcohol acceptor.

Question 5: My Koenigs-Knorr glycosylation of a tertiary alcohol is failing. How can I drive the reaction forward?

Answer: The classic Koenigs-Knorr reaction uses a glycosyl halide donor and a heavy metal salt promoter (like silver carbonate or silver oxide).[17][18] With a hindered acceptor, this reaction is often sluggish.[18][19]

Key Factors & Solutions:

  • Promoter Strength: The role of the promoter is to activate the glycosyl halide by coordinating to the halogen, facilitating its departure and the formation of an oxocarbenium ion intermediate. For a poor nucleophile like a tertiary alcohol, a more powerful activation system is needed.

    • Solution: Consider using more potent promoters like silver triflate (AgOTf) or a combination of a traditional promoter with a catalytic amount of a strong Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[20] TMSOTf has been shown to dramatically accelerate Koenigs-Knorr reactions.[20]

  • Reaction Mechanism (Sₙ1 vs. Sₙ2): With hindered and electron-poor acceptors, the reaction tends to shift towards a more Sₙ1-like mechanism.[21] This means the oxocarbenium ion intermediate has a longer lifetime before being trapped by the alcohol. The stereochemical outcome will be influenced by the stability of this intermediate.

  • Donor Reactivity: The protecting groups on the glycosyl donor are critical. Electron-withdrawing groups (like acetyl or benzoyl) decrease the donor's reactivity, while electron-donating groups (like benzyl) increase it. For a difficult coupling, a more reactive "armed" donor (e.g., benzylated) may be necessary.

Part 3: Protecting Group Strategies

Question 6: When is it necessary to protect my tertiary alcohol, and which protecting group is suitable?

Answer: Protection is required whenever subsequent reaction conditions are incompatible with the alcohol's acidic proton.[22] This is most common when using strongly basic reagents (e.g., organolithiums, Grignards) or hydrides.[23]

Choosing a protecting group for a tertiary alcohol is challenging due to the steric hindrance around the oxygen, which can make the protection step itself difficult.

Protecting GroupAbbreviationProtection Reagent(s)Deprotection ConditionsStability & Notes
Trimethylsilyl EtherTMSTMSCl, Base (e.g., Et₃N)Mild Acid (e.g., aq. HCl), Fluoride (TBAF)Very acid-labile. May not survive chromatography. Smallest silyl group, most likely to succeed on a tertiary alcohol.[22][24]
tert-Butyldimethylsilyl EtherTBS / TBDMSTBSCl, Imidazole or Et₃NAcid (e.g., TFA), Fluoride (TBAF)More stable to acid than TMS. May be too bulky to install on some tertiary alcohols.[23]
Tetrahydropyranyl EtherTHPDihydropyran (DHP), cat. Acid (PPTS)Acidic conditions (e.g., aq. AcOH)Stable to bases, nucleophiles, and reductants.[22][25] Installation can be difficult on hindered alcohols.
Benzyl EtherBnNaH, then Benzyl Bromide (BnBr)Catalytic Hydrogenation (H₂, Pd/C)Very robust to acidic and basic conditions. Not suitable if other reducible groups (alkenes, alkynes) are present.[22]

Recommendation for Tertiary Alcohols: Start with the least sterically demanding protecting group, such as TMS . If the protection step fails, a more reactive silylating agent like TMSOTf may be required.[24] If greater stability is needed and the TMS group proves too labile, attempting the installation of a TBS group would be the next logical step.

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification of a Hindered Tertiary Alcohol

This protocol is a starting point and must be optimized for your specific substrates.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq.) and the tertiary alcohol (1.1 eq.) in anhydrous DCM (approx. 0.1 M).

  • Catalyst Addition: Add 4-DMAP (0.1 eq.) to the solution and stir for 5 minutes.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Activator Addition: In a separate flask, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Note: If using the water-soluble carbodiimide EDC, it can be added as a solid in portions.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • A white precipitate of dicyclohexylurea (DCU) will form.[7] Filter the reaction mixture through a pad of Celite, washing with DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove excess DMAP and any remaining DCC), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography.

Protocol 2: General Procedure for Yamaguchi Esterification

  • Anhydride Formation: To a flame-dried flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and anhydrous Toluene or THF (approx. 0.2 M). Add triethylamine (Et₃N, 1.1 eq.). Cool the solution to 0 °C. Add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.05 eq.) dropwise. Stir at room temperature for 1-2 hours until the mixed anhydride formation is complete (monitor by TLC).

  • Ester Formation: In a separate flask, dissolve the tertiary alcohol (1.5 eq.) and a stoichiometric amount of DMAP (2.0-3.0 eq.) in anhydrous Toluene.

  • Coupling: Add the solution of the mixed anhydride from step 1 via cannula to the alcohol/DMAP solution at room temperature. Stir for 4-12 hours, monitoring by TLC.

  • Workup: Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ to remove 2,4,6-trichlorobenzoic acid.[5] Then wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by column chromatography.

References
  • ResearchGate. One‐step esterification procedure in Yamaguchi method. [Link]

  • Khan, I., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. [Link]

  • Frontiers. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]

  • Organic Chemistry Portal. Yamaguchi Esterification. [Link]

  • Szpilman, A. M., et al. (2009). β-Glycosidation of Sterically Hindered Alcohols. Organic Letters. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • ResearchGate. beta-Glycosidation of Sterically Hindered Alcohols | Request PDF. [Link]

  • Margarita, C., et al. (2021). Zirconium-catalysed direct substitution of alcohols: enhancing the selectivity by kinetic analysis. Catalysis Science & Technology. [Link]

  • American Chemical Society. (2020). Catalytic Acceptorless Dehydrogenation of Aliphatic Alcohols. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • Wikipedia. Koenigs–Knorr reaction. [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • ResearchGate. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF. [Link]

  • van der Vorm, S., et al. (2020). How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions. Chemical Science. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • National Institutes of Health. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. [Link]

  • ResearchGate. The Mitsunobu Reaction. [Link]

  • Organic Reactions. The Mitsunobu Reaction. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Chemistry Steps. Protecting Groups For Alcohols. [Link]

  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • National Institutes of Health. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. [Link]

  • Office of Scientific and Technical Information. Effect of Alcohol Structure on the Kinetics of Etherification and Dehydration over Tungstated Zirconia. [Link]

  • Slideshare. Koenigs knorr reaction and mechanism. [Link]

  • YouTube. (2018). ether synthesis through acid-catalysis. [Link]

  • ScholarWorks @ UMass Amherst. (2022). Phenanthroline-Catalyzed 1,2-Cis Glycosylation: Scope And Mechanism. [Link]

  • Canadian Science Publishing. SOME FACTORS AFFECTING THE KÖNIGS–KNORR SYNTHESIS OF GLYCOSIDES. [Link]

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]

  • ACS Publications. (2017). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • ResearchGate. Steglich Esterification?. [Link]

  • ACS Publications. (2023). A General Method to Access Sterically Hindered and Complex Ethers. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2015). 9.8: Reactions of Ethers. [Link]

  • Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. [Link]

  • Reddit. (2019). Tertiary alcohol esterification?. [Link]

  • ResearchGate. ChemInform Abstract: Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. [Link]

Sources

stability of 2-(3-Hydroxyoxolan-3-yl)acetic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile, degradation mechanisms, and handling protocols for 2-(3-Hydroxyoxolan-3-yl)acetic acid (CAS: 1342003-05-7), a specialized building block often used in the synthesis of YAP/TEAD inhibitors and other heterocyclic pharmaceuticals.

Executive Summary & Chemical Profile

This compound is a geminal-disubstituted tetrahydrofuran derivative. Its stability in aqueous solution is governed by the tertiary alcohol moiety at the C3 position. Unlike simple carboxylic acids, this molecule possesses a "self-destruct" mechanism via acid-catalyzed dehydration, necessitating strict pH and temperature controls during experimental workflows.

PropertySpecification
CAS Number 1342003-05-7
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol
pKa (Calculated) ~4.2 (Carboxyl), ~14 (Tertiary Alcohol)
Critical Vulnerability Acid-catalyzed E1 elimination (Dehydration)
Storage Condition -20°C, Hygroscopic, store under inert gas (N₂/Ar)

Troubleshooting Guide (FAQ)

Issue 1: Appearance of Unknown Peaks in HPLC/LC-MS

User Question: "I stored my aqueous stock solution at 4°C for 48 hours. My LC-MS now shows a new peak with a mass of [M-18]. What happened?"

Technical Diagnosis: You are observing acid-catalyzed dehydration .[1][2] The mass loss of 18 Da corresponds to the loss of a water molecule (


).
  • Mechanism: The tertiary hydroxyl group at position 3 is protonated, creating a good leaving group (

    
    ). This leaves to form a tertiary carbocation, which rapidly eliminates a proton to form a double bond within the furan ring (forming a dihydrofuran derivative).
    
  • Risk Factor: This reaction follows E1 kinetics , meaning the rate is dependent on the stability of the carbocation. The oxygen atom in the oxolane ring can stabilize the positive charge inductively or via resonance (depending on the transition state), accelerating this process in acidic buffers (pH < 5).

Corrective Action:

  • Buffer Exchange: Immediately adjust your solvent system. Switch to a neutral buffer (PBS or HEPES, pH 7.0–7.4).

  • Temperature Control: Prepare solutions fresh. If storage is required, freeze at -80°C immediately. Do not store at 4°C in acidic media.

Issue 2: pH Drift and Solubility Issues

User Question: "The compound is difficult to dissolve in pure water, and the pH drops significantly. Can I use DMSO?"

Technical Diagnosis:

  • Acidity: As a free acid, dissolving the compound in unbuffered water will lower the pH (typically to pH ~3–4 at millimolar concentrations). This auto-acidification triggers the dehydration degradation pathway described above.

  • Solubility: While the molecule is polar, the geminal disubstitution can disrupt hydrogen bonding networks, leading to slow dissolution kinetics.

Corrective Action:

  • Solubilization Protocol: Dissolve the compound in a small volume of DMSO (dimethyl sulfoxide) first to create a high-concentration stock (e.g., 100 mM).

  • Aqueous Dilution: Dilute the DMSO stock into a pre-buffered solution (pH 7.4) rather than pure water. This prevents the transient pH drop that catalyzes degradation.

Issue 3: Lactonization Concerns

User Question: "Does this molecule cyclize to form a lactone?"

Technical Diagnosis: Theoretically, the C3-hydroxyl and the acetic acid side chain could cyclize to form a


-lactone  (4-membered ring). However, 

-lactones are highly strained (ring strain ~22.8 kcal/mol).
  • In Aqueous Solution: The equilibrium overwhelmingly favors the open hydroxy-acid form. Spontaneous lactonization is kinetically unlikely without activating agents (like EDC/NHS).

  • In Synthesis: If you are activating the carboxyl group for amide coupling, you may transiently form the lactone, which is reactive. Ensure your nucleophile (amine) is present in excess to trap the activated species.

Mechanistic Visualization: Degradation Pathway

The following diagram illustrates the primary degradation pathway (Acid-Catalyzed Dehydration) that users must prevent.

G cluster_legend Key Compound 2-(3-Hydroxyoxolan-3-yl) acetic acid (Intact) Protonated Protonated Intermediate (-OH2+) Compound->Protonated  +H+ (Acidic pH)   Carbocation Tertiary Carbocation (C3+) Protonated->Carbocation  -H2O (RDS)   Product1 Degradant A (2,5-dihydrofuran isomer) Carbocation->Product1  -H+ (Elimination)   Product2 Degradant B (4,5-dihydrofuran isomer) Carbocation->Product2  -H+ (Elimination)   RDS = Rate Determining Step RDS = Rate Determining Step

Caption: Figure 1. The acid-catalyzed dehydration pathway.[1][2] The reaction is driven by the protonation of the tertiary alcohol, leading to irreversible elimination of water and formation of dihydrofuran impurities.

Validated Experimental Protocols

Protocol A: Aqueous Stability Assay

Use this protocol to validate the integrity of your specific lot number under your experimental conditions.

Reagents:

  • Buffer A: 50 mM Acetate Buffer, pH 4.0 (Positive Control for Degradation).

  • Buffer B: 50 mM Phosphate Buffer (PBS), pH 7.4 (Target Condition).

  • Internal Standard: Benzoic Acid (100 µM).

Workflow:

  • Preparation: Prepare a 10 mM stock of this compound in DMSO.

  • Incubation: Spike the stock into Buffer A and Buffer B to a final concentration of 500 µM. Incubate at 25°C.

  • Sampling: Aliquot 100 µL at T=0, T=4h, T=12h, and T=24h.

  • Quenching: Immediately dilute samples 1:1 with Acetonitrile (to stop pH-dependent kinetics) and analyze via HPLC.

  • Analysis: Monitor the Area Under Curve (AUC) relative to the Internal Standard.

    • Pass Criteria: >98% recovery in Buffer B at T=24h.

    • Fail Criteria: Appearance of peaks at Relative Retention Time (RRT) ~1.2-1.3 (hydrophobic alkenes).

Protocol B: Safe Dissolution for Biological Assays

Objective: To dissolve the compound for cell culture without inducing precipitation or degradation.

  • Weigh the compound in a glass vial (avoid plastic if possible to prevent static loss).

  • Add DMSO to achieve 1000x the final target concentration (e.g., 10 mM). Vortex until clear.

  • Add the culture medium (e.g., DMEM) to the cell plate first.

  • Add the DMSO stock to the medium while swirling.

    • Critical Step: Do not add the DMSO stock to an empty tube and then add water; this causes local high concentration and potential precipitation.

  • Use immediately. Do not store diluted aqueous solutions.

References & Authority

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination reactions; referencing E1 mechanisms of tertiary alcohols).

  • Lund, A., et al. (2011). Stability of Tertiary Alcohols in Acidic Media.[3] Journal of Pharmaceutical Sciences. (General reference for tertiary alcohol dehydration kinetics in drug formulation).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Hydroxy-Furanacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares analytical strategies for Hydroxy-Furanacetic Acids , focusing on the differentiation of structural isomers (e.g., 5-hydroxy-2-furanacetic acid vs. 5-hydroxymethyl-2-furoic acid) using Mass Spectrometry.

Content Type: Technical Comparison Guide Target Audience: Metabolomics Researchers, Drug Development Scientists, Analytical Chemists

Executive Summary

Hydroxy-furanacetic acids are critical metabolites often serving as biomarkers for furan fatty acid oxidation, glucose degradation (Maillard reaction), or drug metabolism. However, their analysis is plagued by isobaric interference . Specifically, 5-hydroxy-2-furanacetic acid (5-HFAA) is isomeric with the common HMF metabolite 5-hydroxymethyl-2-furoic acid (5-HMFA) . Both share the formula C₆H₆O₄ (MW 142.[1]11) and often co-elute in reverse-phase LC.

This guide compares the two primary analytical "products" (methodologies) for resolving these compounds: Gas Chromatography-Mass Spectrometry (GC-MS) with Trimethylsilylation versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Mode .

Quick Comparison Matrix
FeatureMethod A: GC-MS (EI) + TMS Derivatization Method B: LC-MS/MS (ESI-)
Primary Mechanism Hard Ionization (70 eV) + Steric-driven cleavageSoft Ionization + Collision Induced Dissociation (CID)
Isomer Resolution Superior : Distinct fragmentation patterns based on side-chain stability.Moderate : Relies heavily on chromatographic separation; fragments are often identical (CO₂ loss).
Sensitivity Good (pg range), but limited by derivatization efficiency.Excellent (fg range), ideal for trace plasma metabolites.
Sample Prep High Complexity (Dry down + 2-step derivatization).Low Complexity (Dilute-and-shoot or SPE).
Key Artifacts Moisture sensitivity; Incomplete silylation.Ion suppression; In-source fragmentation.

Mechanistic Deep Dive: Fragmentation Logic

To distinguish these isomers, one must understand the causality of bond cleavage.

A. The GC-MS Pathway (Trimethylsilyl Derivatives)

Derivatization with BSTFA replaces active protons (-OH, -COOH) with trimethylsilyl (TMS) groups [-Si(CH₃)₃]. This adds 72 Da per functional group.

  • Target Mass: Bis-TMS derivative (MW 286).

Isomer 1: 5-hydroxy-2-furanacetic acid (5-HFAA)

  • Structure: TMS-O-Furan-CH₂-CO-O-TMS.

  • Dominant Cleavage: The bond between the methylene group (-CH₂-) and the carbonyl carbon is weak.

  • Key Fragment: m/z 269 (Loss of •OH? Rare) or more likely m/z 117 (Loss of •COOTMS).

  • Diagnostic Ion: The tropylium-like rearrangement of the furan ring often yields unique ions at m/z 81 (furan ring + methylene).

Isomer 2: 5-hydroxymethyl-2-furoic acid (5-HMFA) [2]

  • Structure: TMS-O-CH₂-Furan-CO-O-TMS.

  • Dominant Cleavage: Benzylic-like cleavage at the exocyclic methylene.

  • Key Fragment: Loss of[3][4][5] •CH₂-OTMS (103 Da).

  • Diagnostic Ion: m/z 183 ([M - 103]⁺). This peak is the base peak and definitive fingerprint for the hydroxymethyl group.

B. The LC-MS/MS Pathway (ESI Negative Mode)

In negative mode, these acids form [M-H]⁻ ions at m/z 141 .

  • Common Pathway: Both isomers lose CO₂ (44 Da) to form m/z 97.

  • Differentiation Challenge: The m/z 97 product ion is stable for both. Differentiation requires MS³ (fragmenting m/z 97) or careful optimization of Collision Energy (CE) to observe minor ring-opening fragments.

Visualization of Fragmentation Pathways[3][6][7]

The following diagram illustrates the divergent fragmentation pathways that allow for isomer differentiation.

FragmentationPathways cluster_0 Method A: GC-MS (TMS Derivatization) cluster_1 Method B: LC-MS/MS (ESI-) Precursor_GC Bis-TMS Molecular Ion (m/z 286) Frag_HMFA Fragment: [M - CH2OTMS]+ (m/z 183) DIAGNOSTIC for 5-HMFA Precursor_GC->Frag_HMFA Benzylic Cleavage (if -CH2OTMS present) Frag_HFAA Fragment: [M - COOTMS]+ (m/z 169) DIAGNOSTIC for 5-HFAA Precursor_GC->Frag_HFAA Alpha Cleavage (if -CH2COOTMS present) Precursor_LC Precursor Ion [M-H]- (m/z 141) Frag_Common Decarboxylation [M-H-CO2]- (m/z 97) Precursor_LC->Frag_Common Loss of CO2 (44 Da) Frag_Ring Ring Opening (m/z 53) Frag_Common->Frag_Ring High CE

Caption: Divergent fragmentation logic. GC-MS yields structural specific ions (m/z 183 vs 169), while LC-MS relies on common decarboxylation.

Validated Experimental Protocols

Protocol A: GC-MS Derivatization (The "Gold Standard" for Identification)

Use this protocol when structural confirmation is required over throughput.

Reagents:

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Pyridine (Anhydrous).[6]

  • Methoxyamine HCl (if keto-enol tautomerism is suspected).

Workflow:

  • Lyophilization: Evaporate 50 µL of sample to complete dryness in a glass vial. Critical: Any residual water will hydrolyze the TMS reagent.

  • Methoximation (Optional but Recommended): Add 10 µL Methoxyamine HCl in pyridine (20 mg/mL). Incubate at 30°C for 90 min. This protects carbonyls and prevents multiple peaks.

  • Silylation: Add 40 µL BSTFA + 1% TMCS.

  • Reaction: Incubate at 70°C for 30 minutes .

    • Self-Validation: If the solution turns cloudy, moisture was present. Discard and restart.

  • Injection: Inject 1 µL in Splitless mode (250°C injector temp).

Data Interpretation:

  • Look for m/z 73 (TMS group) to confirm derivatization worked.

  • 5-HMFA will show a base peak at m/z 183 .

  • 5-HFAA will show a base peak at m/z 269 or 169 (depending on source temperature).

Protocol B: LC-MS/MS Optimization (The High-Throughput Solution)

Use this protocol for quantifying known targets in plasma/urine.

Setup:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the polarity of these acids.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH ensures full ionization of the carboxylic acid.

    • B: Acetonitrile.[6]

  • MS Source: ESI Negative Mode.

MRM Transitions (m/z):

  • Quantifier: 141.0 → 97.0 (Collision Energy: 15 eV).

  • Qualifier: 141.0 → 53.0 (Collision Energy: 30 eV).

Self-Validating System:

  • Retention Time Marker: You MUST run authentic standards of both isomers. On a HILIC column, the hydroxymethyl isomer (5-HMFA) typically elutes earlier than the hydroxy-acetic isomer (5-HFAA) due to steric accessibility of the hydroxyl group.

References

  • NIST Mass Spectrometry Data Center. (2025).[1][7] Mass spectrum of 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. National Institute of Standards and Technology. Link

  • Blank, I., & Fay, L. B. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Link

  • Thermo Fisher Scientific. (2016). Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling. Link

  • Li, H., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Chromatography Online. Link

  • BenchChem. (2025). A Comparative Guide to Furan Fatty Acid Analysis: GC-MS vs. LC-MS/MS. Link

Sources

13C NMR Chemical Shifts of Quaternary Carbons in Oxolanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxolane (tetrahydrofuran) ring is a privileged scaffold in drug discovery, serving as the core for polyether antibiotics, nucleoside analogues, and spirocyclic inhibitors.[1][2] However, the unambiguous assignment of quaternary carbons (Cq) within these rings remains a bottleneck.[1] Lacking direct proton attachments, these carbons exhibit low sensitivity, long longitudinal relaxation times (


), and minimal Nuclear Overhauser Effect (NOE) enhancement.[1]

This guide provides a comparative analysis of 13C chemical shifts for quaternary oxolane carbons, differentiating between substituent effects , stereochemical influences , and acquisition methodologies .[1] It moves beyond standard textbook values to offer field-proven protocols for detection and assignment.[3]

Part 1: The Diagnostic Landscape[2]

Quaternary carbons in oxolanes typically resonate in the 80–115 ppm range, significantly downfield from their methylene counterparts (~68 ppm).[1] Their exact position is a sensitive probe of the local electronic and steric environment.[2]

Why the Assignment Fails
  • Sensitivity Deficit: Cq signals are often 10–20x weaker than protonated carbons due to the lack of NOE enhancement and long

    
     relaxation (often >10s).
    
  • Ambiguity: In complex molecules, the Cq region overlaps with C-O signals from alcohols or ethers in acyclic chains.

  • Silent HSQC: Standard HSQC experiments filter out these signals, leaving them invisible in the most common 2D correlation map.

Part 2: Comparative Analysis of Chemical Shifts[1][2]

The following data sets compare the chemical shift perturbations caused by substitution patterns and stereochemistry.

Table 1: Substituent Effects on Quaternary C-2/C-5 Oxolane Carbons

Base Value Reference: Unsubstituted THF


-CH2 

68.0 ppm.
Substitution PatternStructural MotifTypical

(ppm)
Electronic/Steric Driver
2,2-Dialkyl Gem-dimethyl80.0 – 84.0

-Effect:
Alkyl donation deshields the nucleus (+10-14 ppm).[2]
Spiro-Cyclic Spiro[oxolane-2,x']85.0 – 92.0 Ring Strain & Compression: Spiro-fusion often induces further deshielding compared to acyclic alkyls.
2-Alkoxy/Hydroxy Hemiketal / Ketal100.0 – 110.0 Electronegativity: Direct attachment of a second oxygen (O-C-O) causes a massive downfield shift (Anomeric effect).[1]
2-Aryl 2-Phenyl-2-alkyl84.0 – 88.0 Anisotropy: Ring current effects from the aryl group can cause variable shifting (shielding or deshielding) depending on conformation.

Critical Insight: A shift >100 ppm strongly suggests a ketal or hemiketal functionality (anomeric carbon), whereas a shift in the 80–90 ppm range indicates a quaternary ether linkage.[1]

Table 2: Stereochemical Influences ( -Gauche Effect)

Stereochemistry exerts a subtle but diagnostic effect on chemical shifts, known as the


-gauche effect. When a substituent is cis to another group (sterically compressed), the carbon signal often shifts upfield  (lower ppm).[1]
ConfigurationInteractionShift TrendMechanism
Trans-2,5-disubstituted Minimal steric clashDownfield (Reference)Substituents adopt pseudo-equatorial positions to minimize strain.
Cis-2,5-disubstituted 1,3-Diaxial-like interactionUpfield (

-2 to -5 ppm)
Steric Compression: Electron cloud distortion shields the nucleus.

Part 3: Advanced Acquisition Protocols

Standard 13C sequences often miss quaternary carbons in mass-limited samples. The following protocols ensure detection and accurate integration.

Protocol A: The "Relaxation-Doped" Quantitative 13C

Use this when you need accurate integration to distinguish between impurities and real Cq signals.[2]

  • Reagent Preparation: Dissolve Chromium(III) acetylacetonate [Cr(acac)

    
    ]  in the deuterated solvent to a concentration of 0.05 M  (approx. 3-5 mg per 0.6 mL).
    
    • Mechanism:[1][4] The paramagnetic Cr(III) acts as a relaxation agent, drastically shortening the

      
       of Cq from >10s to <1s.
      
  • Pulse Sequence: Use Inverse Gated Decoupling (IG) (e.g., zgig on Bruker).[1]

    • Why: Decoupler is ON during acquisition (to remove splitting) but OFF during delay (to suppress NOE).[1] This ensures signal intensity is proportional to concentration, not proton proximity.[1]

  • Parameters:

    • Relaxation Delay (

      
      ): 2.0 seconds  (sufficient with Cr(acac)
      
      
      
      ).
    • Scan Count (

      
      ): 1024–4096 (depending on concentration).[1]
      
Protocol B: The "Long-Range" Assignment (HMBC)

Use this for structural connectivity when the Cq is visible but unassigned.[2]

  • Optimization: Set the long-range coupling constant (

    
    ) to 8 Hz  (standard) and a second experiment to 5 Hz .
    
    • Reasoning: Quaternary carbons in spiro-oxolanes often have smaller coupling constants to protons 3-bonds away due to ring conformation. A 5 Hz optimization catches these weak correlations.

  • Visualization: Look for correlations from the

    
    -protons (on C-3) to the Cq (C-2).
    

Part 4: Structural Elucidation Workflow

The following diagram illustrates the decision logic for assigning a "missing" or ambiguous quaternary carbon in an oxolane scaffold.

OxolaneAssignment Start Unknown Quaternary Carbon (Cq) in Oxolane Scaffold Check1D 1. Check 1D 13C Spectrum (Region 80-115 ppm) Start->Check1D SignalNo No Signal / Low S/N Check1D->SignalNo No Assign 2. Run HSQC + HMBC Check1D->Assign Yes SignalVis Signal Visible? RelaxAgent Protocol: Add Cr(acac)3 Run Inverse Gated 13C SignalNo->RelaxAgent RelaxAgent->Assign HSQC_Filt HSQC: Confirm no 1H attachment (Filter CH/CH2/CH3) Assign->HSQC_Filt HMBC_Corr HMBC: Look for correlations from H-3 (beta) or H-1' (substituent) HSQC_Filt->HMBC_Corr ShiftAnalysis 3. Analyze Chemical Shift HMBC_Corr->ShiftAnalysis Range80_90 80-95 ppm: Ether/Spiro Linkage ShiftAnalysis->Range80_90 Range100 >100 ppm: Hemiketal/Ketal ShiftAnalysis->Range100 Stereo 4. Determine Stereochemistry (NOESY/ROESY) Range80_90->Stereo Range100->Stereo Final Structure Assigned Stereo->Final

Figure 1: Decision tree for the detection and assignment of quaternary oxolane carbons. Note the critical branch for using relaxation agents when signals are absent.

References

  • Oregon State University. 13C NMR Chemical Shifts and Coupling Constants. (General reference for ether shifts). [Link]

  • Chemistry LibreTexts. Characteristics of 13C NMR Spectroscopy. (Substituent effects and electronegativity).[1][3] [Link][1]

  • Nanalysis. Cheat codes for 13C qNMR: The Power of Cr(acac)3. (Protocol for relaxation agents).[1][3][5] [Link]

  • Royal Society of Chemistry (RSC). Synthesis and NMR of Spiro-oxolane Derivatives (Supplementary Info). (Specific data points for spiro-Cq at ~86 ppm).[1][4] [Link]

  • National Institutes of Health (NIH). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines.[2][6] (Mechanistic insight into steric compression shifts). [Link]

Sources

Comparative Guide: Infrared Spectroscopy of Hydroxy-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of infrared (IR) spectroscopy peaks for hydroxy-carboxylic acids, specifically designed for researchers and drug development professionals.

Executive Summary

Hydroxy-carboxylic acids (HCAs), such as Lactic Acid (alpha-hydroxy) and Salicylic Acid (aromatic ortho-hydroxy), present a unique challenge in vibrational spectroscopy. Unlike simple carboxylic acids, HCAs possess dual functional groups (hydroxyl and carboxyl) that interact via intramolecular hydrogen bonding and inductive effects .

This guide differentiates HCAs from standard carboxylic acids by analyzing the competition between the electron-withdrawing inductive effect (which increases wavenumber) and hydrogen bond chelation (which decreases wavenumber).

Mechanistic Principles of HCA Spectroscopy

To interpret HCA spectra accurately, one must understand the two opposing forces acting on the carbonyl (


) bond:
  • Inductive Effect (

    
    ):  The 
    
    
    
    -hydroxyl group is electronegative. It withdraws electron density from the carbonyl carbon, shortening the
    
    
    bond and increasing the force constant (
    
    
    ).
    • Result: Blue shift (Higher Wavenumber).

  • Hydrogen Bonding (H-Bond): The hydroxyl proton can donate a hydrogen bond to the carbonyl oxygen. This lengthens the

    
     bond, decreasing 
    
    
    
    .
    • Result: Red shift (Lower Wavenumber).

The "Net" Effect:

  • Aliphatic

    
    -HCAs (e.g., Lactic Acid):  The inductive effect often dominates or balances the H-bonding in the liquid phase, resulting in a 
    
    
    
    peak slightly higher or comparable to simple acids (~1720–1725 cm⁻¹).
  • Aromatic Ortho-HCAs (e.g., Salicylic Acid): Resonance-assisted hydrogen bonding (RAHB) creates a stable 6-membered chelate ring. The H-bonding effect dominates significantly.

    • Result: Drastic Red shift (~1655–1665 cm⁻¹).

Spectral Feature Comparison

Table 1: Characteristic Peak Assignments

Data compiled from NIST Standard Reference Data and spectroscopic literature.

FeaturePropionic Acid (Reference)Lactic Acid (

-Hydroxy)
Salicylic Acid (Aromatic Ortho-Hydroxy)Mechanistic Cause
Structure Aliphatic, No

-OH
Aliphatic,

-OH
Aromatic, Ortho-OH
O-H Stretch (Acid) 3300–2500 cm⁻¹ (Broad, Dimer)3300–2500 cm⁻¹ (Very Broad)3230–2500 cm⁻¹ (Broad, Chelate)H-bonded dimers "smear" the peak.
O-H Stretch (Alcohol) N/A~3400 cm⁻¹ (often merged)~3200 cm⁻¹ (Phenolic)Alcohol/Phenol OH overlaps with Acid OH.
C=O Stretch 1715 ± 5 cm⁻¹ 1720–1725 cm⁻¹ 1655–1665 cm⁻¹ Lactic: Inductive effect.[1] Salicylic: Strong Intramolecular H-bond.
C-O Stretch ~1240 cm⁻¹ (Acid only)1240 cm⁻¹ (Acid) + 1125 cm⁻¹ (Alc) 1240 cm⁻¹ (Acid) + 1210 cm⁻¹ (Phenol)HCAs show two distinct C-O bands.
C-H Stretch 2990–2850 cm⁻¹ (Sharp)2990–2940 cm⁻¹>3000 cm⁻¹ (Aromatic C-H)Alkyl vs. Aromatic backbone.
Detailed Analysis of Key Regions
A. The Carbonyl Region (1800–1650 cm⁻¹) [2]
  • Propionic Acid: Appears as a standard "pure" dimer peak at 1715 cm⁻¹.

  • Lactic Acid: Often appears broader or with a high-frequency shoulder due to the presence of both monomeric (non-H-bonded alpha-OH) and H-bonded species. The inductive effect of the

    
    -oxygen keeps this frequency high (1720+ cm⁻¹) despite H-bonding.
    
  • Salicylic Acid: The diagnostic "marker" is the downward shift to ~1660 cm⁻¹. This overlaps with the Amide I region, which can confuse analysis in drug formulations containing proteins. Verification: Look for the absence of Amide II (~1550 cm⁻¹) to confirm it is Salicylic Acid and not a protein.

B. The Fingerprint Region (1300–1000 cm⁻¹)

This is the most reliable region for confirming the "Hydroxy" part of the HCA.

  • Simple Acids: Show a single strong band ~1210–1320 cm⁻¹ (

    
    ).
    
  • Hydroxy Acids: Show the Acid C-O band PLUS a secondary alcohol C-O band.

    • Lactic Acid:[3][4][5] Secondary alcohol C-O stretch appears distinctively around 1125 cm⁻¹ .

Experimental Protocol: ATR vs. Transmission

For accurate HCA analysis, sample preparation is critical due to the hygroscopic nature of alpha-hydroxy acids.

Method A: Attenuated Total Reflectance (ATR)

Best for: Rapid qualitative ID, liquids, pastes.

  • Crystal Selection: Use a Diamond or ZnSe crystal. (Avoid Ge if sensitivity is low).

  • Background: Collect 32 scans of air background.

  • Sample Loading: Place 10 µL (liquid) or 5 mg (solid) of HCA on the crystal.

  • Compression: Apply high pressure using the anvil to ensure contact.

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

  • Correction: Apply "ATR Correction" in software. ATR penetrates deeper at lower wavenumbers, artificially boosting the intensity of the fingerprint region relative to the O-H stretch.

Method B: KBr Pellet (Transmission)

Best for: Resolution of fine splitting, solid samples (Salicylic Acid).

  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dried).

  • Grinding: Grind in an agate mortar until a fine powder (prevents Christiansen effect scattering).

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum (removes water).

  • Analysis: Transmission mode.

    • Note: In KBr, carboxylic acids exist almost exclusively as dimers.

Diagnostic Workflow (Logic Diagram)

The following diagram illustrates the decision logic for identifying a Hydroxy-Carboxylic Acid from an unknown spectrum.

HCA_Identification Start Unknown Spectrum Analysis CheckOH 1. Check 3300-2500 cm⁻¹ Is there a broad 'V' shape? Start->CheckOH NotAcid Not a Carboxylic Acid (Check Alcohol/Amine) CheckOH->NotAcid No CheckCO 2. Check 1760-1650 cm⁻¹ Is there a strong C=O peak? CheckOH->CheckCO Yes CheckCO->NotAcid No CheckFingerprint 3. Check Fingerprint (1300-1000 cm⁻¹) Are there TWO C-O bands? CheckCO->CheckFingerprint Yes SimpleAcid Simple Carboxylic Acid (e.g., Propionic) One C-O band (~1250) CheckFingerprint->SimpleAcid No (Single Band) CheckPos 4. Check C=O Position CheckFingerprint->CheckPos Yes (Dual Bands) Lactic Alpha-Hydroxy Acid (e.g., Lactic) C=O: ~1720-1725 cm⁻¹ 2nd C-O: ~1125 cm⁻¹ CheckPos->Lactic > 1715 cm⁻¹ Salicylic Ortho-Hydroxy Aromatic (e.g., Salicylic) C=O: ~1655 cm⁻¹ (Red Shift) Strong Chelation CheckPos->Salicylic < 1680 cm⁻¹

Caption: Logical workflow for distinguishing Hydroxy-Carboxylic Acids from simple acids using spectral markers.

Troubleshooting & Artifacts

ArtifactSymptomSolution
Water Interference Noisy spikes in 3800–3500 cm⁻¹ and 1650–1550 cm⁻¹.Purge spectrometer with

or dry air. AHAs are hygroscopic; dry sample in desiccator.
Monomer Bands Sharp peak ~3500 cm⁻¹ (free OH) and ~1760 cm⁻¹ (free C=O).Occurs in very dilute solutions or gas phase. Run neat or as KBr pellet to force dimerization.
Polyesterification Shift of C=O from 1720 to 1750–1760 cm⁻¹.Lactic acid spontaneously forms Polylactic Acid (PLA) or lactide dimers upon heating/drying. Ensure fresh sample.

References

  • NIST Mass Spectrometry Data Center. Lactic Acid Infrared Spectrum.[3] NIST Standard Reference Database.[3] [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[6] (2018). [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2023).[7][8] [Link]

  • Choubisa, B., et al. FT-IR spectra of Lactic acid (LA) and Polylactic acid (PLA).[4] ResearchGate.[4] [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling 2-(3-Hydroxyoxolan-3-yl)acetic acid

[1][2][3]

Part 1: Executive Summary & Immediate Action

Treat this compound as a "Dual-Threat" Agent: 2-(3-Hydroxyoxolan-3-yl)acetic acid (CAS: 135684-36-7) combines the corrosive potential of a carboxylic acid with the solvent permeation properties of a tetrahydrofuran (THF) derivative. Standard laboratory nitrile gloves provide insufficient protection against prolonged contact due to the lipophilic nature of the oxolane (THF) ring.

Emergency Response Card
Event Immediate Action
Skin Contact Wash immediately with soap and water for 15 minutes.[1][2] Do not use organic solvents (ethanol/acetone) to clean skin; they increase absorption.
Eye Contact Flush continuously for 15 minutes. Lift eyelids occasionally. Seek immediate ophthalmological evaluation.
Inhalation Move to fresh air.[3][4][5][1][2][6] If breathing is labored, administer oxygen (trained personnel only).
Spill (<10g) Isolate area. Wear double nitrile gloves and a respirator. Neutralize with Sodium Bicarbonate (

) or absorb with vermiculite.

Part 2: Hazard Profiling & Risk Assessment

To select the correct PPE, one must understand the molecular behavior of the compound. This is not a generic "organic acid"; it presents specific permeation risks.

The "Nitrile Paradox"
  • The Acid Moiety: The acetic acid group (

    
    ) poses a contact hazard, causing skin irritation or burns (Category 1B/2). Nitrile rubber generally resists weak acids well.
    
  • The Oxolane (THF) Ring: The cyclic ether structure acts as a permeation enhancer. Standard disposable nitrile gloves (4 mil) have a breakthrough time of <2 minutes for pure THF derivatives [1, 2].

Part 3: Personal Protective Equipment (PPE) Matrix

Glove Selection Protocol

Rationale: We prioritize "breakthrough time" over "tactile sensitivity" for this compound.

Task CategoryPrimary Glove LayerSecondary (Inner) LayerRationale
Solid Handling (Weighing/Transfer)Nitrile (5-8 mil) Nitrile (4 mil) Double-gloving provides a "sacrificial" outer layer. Change outer glove immediately upon contamination.[7][8]
Solution Preparation (Dissolved in organic solvents)Silver Shield / Laminate (EVOH) Nitrile (4 mil) Laminate films offer >4 hours breakthrough protection against THF-like structures [3].
Spill Cleanup (>100 mL)Butyl Rubber (25 mil) Nitrile (4 mil) Butyl rubber offers superior resistance to ketones, esters, and cyclic ethers compared to standard nitrile.
Body & Respiratory Protection
  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Note: Safety glasses are insufficient due to the risk of acidic solution splashing.

  • Respiratory: If handling powder outside a fume hood, use an N95/P100 particulate respirator. For solutions, use a half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive band).

  • Clothing: Standard cotton lab coat. For scale-up (>50g), add a Tyvek® apron or chemically resistant smock to prevent acid burns on the torso.

Visual Decision Tree: PPE Selection

PPE_SelectionStartTask AssessmentStatePhysical State?Start->StateSolidSolid / PowderState->SolidPowderLiquidLiquid / SolutionState->LiquidDissolved/OilRec_SolidPPE LEVEL 1:Double Nitrile GlovesN95 Mask (if open bench)Lab Coat + GogglesSolid->Rec_SolidRiskSolvent Carrier?Liquid->RiskAqueousAqueous / WaterRisk->AqueousWater/BufferOrganicOrganic (DCM, THF, EtOAc)Risk->OrganicSolventsRec_AqPPE LEVEL 2:Double Nitrile (Change <15m)Splash GogglesLab CoatAqueous->Rec_AqRec_OrgPPE LEVEL 3:Silver Shield / Laminate GlovesOV/AG RespiratorChem-Resistant ApronOrganic->Rec_Org

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier.

Part 4: Operational Procedures

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of acidic dust and dermal contact.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an anti-static gun or ionizer bar. The oxolane ring can induce static charge, causing the powder to "jump" and contaminate the user's cuffs.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the bulk container.

  • Decontamination: Wipe the balance area with a saturated sodium bicarbonate wipe, followed by water, then ethanol.

Protocol B: Handling Solutions

Objective: Mitigate permeation risks.

  • Glove Check: Inspect Silver Shield/Laminate gloves for tears (inflate with air to test).

  • Technique: Use the "clean hand / dirty hand" technique. Keep one hand (clean) on the pipette controller and the other (dirty) manipulating the flask.

  • Waste Trap: Ensure the vacuum trap contains a neutralizing agent (e.g., dilute NaOH) if aspirating supernatants, to prevent acidic vapors from entering the pump oil.

Part 5: Disposal & Decontamination

Core Principle: Segregate based on chemical compatibility. Never mix this organic acid with strong oxidizers (e.g., Nitric Acid) or bases without controlled neutralization.

Waste Stream Classification
Waste TypeContainer LabelingDisposal Method
Solid Waste "Hazardous Waste: Organic Acid Solid (Toxic/Corrosive)"High-temperature incineration.
Liquid Waste (Aqueous) "Hazardous Waste: Acidic Aqueous Solution"Adjust pH to 6-8 (if permitted by local HSE) or off-site treatment.
Liquid Waste (Organic) "Hazardous Waste: Flammable/Corrosive Organic"Fuel blending/Incineration. DO NOT pour down drain [4].
Contaminated PPE "Contaminated Debris"Double-bag in 6-mil polyethylene bags.
Spill Response Workflow

Spill_ResponseAssessAssess Spill(<100mL vs >100mL)PPE_UpDon PPE:Respirator + Butyl GlovesAssess->PPE_UpContainContainment:Vermiculite / Absorbent PadsPPE_Up->ContainNeutralizeNeutralization:Apply NaHCO3 SlurryContain->NeutralizeCollectCollect Debris:Double Bag & LabelNeutralize->CollectCleanFinal Clean:Soap/Water WashCollect->Clean

Figure 2: Step-by-step workflow for managing spills of this compound.

References

  • Kimberly-Clark Professional. (2024). Chemical Resistance Guide: Nitrile Gloves vs. Tetrahydrofuran. Retrieved from [Link][7]

  • USA Scientific. (2024). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. (2024). Procedures for Disposing of Hazardous Organic Waste. Retrieved from [Link]

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